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  • Product: Ethyl 2-methylmorpholine-2-carboxylate hydrochloride
  • CAS: 2060062-09-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Safe Handling and Properties of Ethyl 2-Methylmorpholine-2-carboxylate Hydrochloride (CAS 2060062-09-9) and Its Analogs

Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS 2060062-09-9) is publicly available at the time of this writing. This guide has been meticulously compiled bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS 2060062-09-9) is publicly available at the time of this writing. This guide has been meticulously compiled based on data from structurally similar compounds, primarily ethyl morpholine-2-carboxylate hydrochloride and 2-methylmorpholine-2-carboxylic acid hydrochloride. The information herein should be treated as a guideline and not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel before any handling or use.

Executive Summary

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and anticipated safety, handling, and emergency protocols for ethyl 2-methylmorpholine-2-carboxylate hydrochloride. Given the absence of a dedicated Safety Data Sheet for this specific compound, this document leverages data from close structural analogs to inform on best practices. The core focus is on ensuring scientific integrity and operational safety through a detailed exploration of physicochemical properties, hazard identification, and procedural guidelines for safe laboratory conduct.

Physicochemical Properties and Identification

The precise physicochemical properties of ethyl 2-methylmorpholine-2-carboxylate hydrochloride are not documented. However, by examining its structural analogs, we can infer a profile that aids in risk assessment and handling procedures.

PropertyInferred Data from AnalogsSource
Molecular Formula C₈H₁₆ClNO₃Inferred from structure
Molecular Weight 209.67 g/mol Inferred from structure
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in water[1]
Stability Stable under recommended storage conditions.[1]
Reactivity Avoid contact with strong acids, bases, and oxidizing agents.

Hazard Identification and GHS Classification (Based on Analogs)

The hazard profile is extrapolated from documented classifications of ethyl morpholine-2-carboxylate hydrochloride and 2-methylmorpholine-2-carboxylic acid hydrochloride.[2][3]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[4]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when handling novel or uncharacterized compounds. The following procedures are based on best practices for morpholine derivatives and other amine hydrochlorides.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The minimum required PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield (8-inch minimum).[6][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[7]

  • Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Handling Workflow

The following diagram outlines the logical flow for the safe handling of ethyl 2-methylmorpholine-2-carboxylate hydrochloride from reception to disposal.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal reception Receiving and Inventory risk_assessment Conduct Risk Assessment reception->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weighing Weighing in Ventilated Enclosure ppe->weighing dissolution Dissolution in Fume Hood weighing->dissolution reaction Reaction Setup dissolution->reaction decontamination Decontaminate Glassware reaction->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal

Caption: Logical workflow for handling the compound.

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Keep the container tightly closed.[7][9]

  • Environment: Store in a cool, dry, and well-ventilated place.[6][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Ventilation: Use local and general ventilation to keep airborne concentrations low.[7]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.[8]

Spill Response

The appropriate response to a spill depends on its size and the hazards of the material.

G Chemical Spill Response Protocol cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Severity spill->assess alert_personnel Alert Personnel assess->alert_personnel Minor evacuate Evacuate Area assess->evacuate Major don_ppe Don PPE alert_personnel->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Residue contain->collect clean Clean Area collect->clean dispose_minor Dispose as Hazardous Waste clean->dispose_minor call_emergency Call Emergency Services evacuate->call_emergency secure Secure Area call_emergency->secure

Caption: Decision tree for chemical spill response.

Spill Cleanup Protocol (Minor Spill):

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate personal protective equipment.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[9]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local regulations.

Synthesis and Reactivity

While the specific synthesis of ethyl 2-methylmorpholine-2-carboxylate hydrochloride is not detailed in the provided search results, a general understanding can be derived from the synthesis of related morpholine derivatives. A common synthetic route involves the reaction of an appropriate amino alcohol with a substituted alpha-bromo ester, followed by cyclization and salt formation with hydrochloric acid.[10]

Potential Hazardous Reactions:

  • Thermal Decomposition: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

  • Incompatible Materials: Reacts with strong oxidizing agents, strong acids, and strong bases.

Conclusion

References

  • ethyl morpholine-2-carboxylate hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • 2-methylmorpholine-2-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet: Morpholine. (2025, April 16). PENTA s.r.o. Retrieved March 17, 2026, from [Link]

  • Ethyl morpholine-2-carboxylate. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co. KG. Retrieved March 17, 2026, from [Link]

  • Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (2011, November 23). Google Patents.
  • Safety Data Sheet. (n.d.). Junsei Chemical Co., Ltd. Retrieved March 17, 2026, from [Link]

  • Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (2020). RSC Advances. Retrieved March 17, 2026, from [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. (2008). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet: Benzovindiflupyr. (n.d.). Hayashi Pure Chemical Ind., Ltd. Retrieved March 17, 2026, from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (2014). Research Journal of Chemical Sciences. Retrieved March 17, 2026, from [Link]

  • Trichloroacetic Acid. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Ethyl 2-Methylmorpholine-2-Carboxylate Hydrochloride: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 2060062-09-9) serves as a highly versatile, sp3-hybridized building block. This technical whitepaper provides an in-depth analysis of its physicochemical properties, detailing the critical distinction between its molecular weight and exact mass, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its structural verification.

The Morpholine Scaffold: A Privileged sp3-Rich Vector

The morpholine ring is widely recognized as a "privileged structure" in pharmacology [1]. Its unique combination of a basic secondary amine and a hydrogen-bond-accepting ether oxygen allows it to modulate aqueous solubility, pKa, and lipophilicity (logD) simultaneously.

By introducing a methyl group and an ethyl carboxylate at the C2 position, ethyl 2-methylmorpholine-2-carboxylate creates a sterically demanding quaternary center. This structural motif is highly valued for "escaping flatland"—a paradigm in drug discovery that correlates higher fractions of sp3-hybridized carbons ( Fsp3​ ) with reduced off-target toxicity and higher clinical success rates. Consequently, this molecule is frequently utilized as a core intermediate in the synthesis of chiral peptidomimetics, conformationally restricted heterocycles, and novel kinase inhibitors [2, 3].

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers handling this compound, distinguishing between the bulk average molecular weight and the monoisotopic exact mass is an absolute necessity for accurate experimental design.

  • Molecular Weight (Average Mass): Calculated using the weighted average of all naturally occurring isotopes. The molecular weight of the hydrochloride salt ( 209.67 g/mol ) is the value used for macroscopic laboratory operations, such as calculating stoichiometry, weighing reagents, and determining molarity.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., 12C=12.00000 , 1H=1.007825 , 35Cl=34.96885 ). The exact mass of the free base ( 173.10519 Da ) is the critical value targeted during High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula [4].

Data Presentation: Quantitative Chemical Properties

Table 1: Physicochemical and Mass Spectrometry Profiling Data

PropertyValue
Chemical Name Ethyl 2-methylmorpholine-2-carboxylate hydrochloride
CAS Registry Number 2060062-09-9
Molecular Formula (Salt) C8​H16​ClNO3​
Molecular Formula (Free Base) C8​H15​NO3​
Molecular Weight (Salt) 209.67 g/mol
Exact Mass (Salt) 209.08187 Da
Molecular Weight (Free Base) 173.21 g/mol
Exact Mass (Free Base) 173.10519 Da
Theoretical [M+H]+ (ESI+) 174.11247 m/z

Mass Spectrometry (MS) Workflow & Causality

When validating the identity of ethyl 2-methylmorpholine-2-carboxylate hydrochloride via LC-HRMS, the experimental conditions must be carefully engineered to prevent analytical artifacts.

The Causality Behind the Method:

  • Free Base Conversion: Injecting high concentrations of hydrochloride salts directly into an MS source introduces abundant chloride ions ( Cl− ). This leads to severe ion suppression, the formation of complex adducts (e.g., [M+Cl]− ), and potential corrosion of the instrument's inlet capillaries. To circumvent this, the sample is diluted in a volatile buffer (ammonium formate), which neutralizes the HCl salt in situ, yielding the free base.

  • Ionization Mode (ESI+): The secondary amine at the N4 position of the morpholine ring is highly basic. In an acidic mobile phase (containing 0.1% formic acid), this nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal technique to generate the [M+H]+ precursor ion at 174.1125 m/z .

HRMS_Workflow Start Sample Preparation (Ethyl 2-methylmorpholine-2-carboxylate HCl) Desalting Desalting / Free Base Conversion (Buffer: Ammonium Formate) Start->Desalting LC UHPLC Separation (C18 Column, Gradient Elution) Desalting->LC ESI Electrospray Ionization (ESI+) Target [M+H]+: 174.1125 m/z LC->ESI TOF Time-of-Flight (TOF) Mass Analysis Resolution > 30,000 ESI->TOF Data Data Processing & Isotope Matching (Exact Mass: 173.1052 Da) TOF->Data

Fig 1: HRMS validation workflow for ethyl 2-methylmorpholine-2-carboxylate hydrochloride.

Experimental Protocol: LC-HRMS Exact Mass Validation

To ensure a self-validating system, the following protocol incorporates internal calibration and isotopic pattern matching to confirm the structural integrity of the compound.

Step 1: Sample Preparation & Desalting

  • Weigh exactly 1.0 mg of ethyl 2-methylmorpholine-2-carboxylate hydrochloride and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:100 into an aqueous solution of 10 mM ammonium formate. This step acts as an in-solution desalting mechanism, buffering the chloride ions and establishing the free base equilibrium.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 Reversed-Phase ( ).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The acidic environment ensures the morpholine nitrogen remains protonated, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Injection Volume: .

Step 3: ESI-TOF Mass Spectrometry Acquisition

  • Operate the Time-of-Flight (TOF) analyzer in Positive Electrospray Ionization (ESI+) mode.

  • Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis, ensuring a mass accuracy error of <2 ppm .

  • Set the capillary voltage to 3500 V and the desolvation temperature to 250∘C .

Step 4: Data Processing & Self-Validation

  • Extract the Ion Chromatogram (EIC) for the theoretical [M+H]+ mass of 174.1125 m/z .

  • Validation Check: Compare the empirical isotopic distribution of the acquired peak against the theoretical isotopic model for C8​H16​NO3+​ . The presence of the M+1 peak (due to 13C natural abundance) at approximately 8.8% relative intensity confirms the carbon count, validating the molecular formula.

References

  • Chemistry of Heterocyclic Compounds. "Recent progress in the synthesis of morpholines". ResearchGate. Available at:[Link]

  • ACS Publications. "Access to Chiral Dihydro-1,4-Benzoxazine-2-Carboxylates through NHC-Catalyzed Dynamic Kinetic Resolution". Organic Letters. Available at:[Link]

Foundational

Stability of Ethyl 2-Methylmorpholine-2-Carboxylate Hydrochloride in Aqueous Solutions

An In-depth Technical Guide Executive Summary Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis. As with any compo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis. As with any compound intended for use in drug development, a thorough understanding of its stability in aqueous environments is paramount. This guide provides a comprehensive technical overview of the stability profile of ethyl 2-methylmorpholine-2-carboxylate hydrochloride, detailing its primary degradation pathways, and presenting a robust framework for its experimental evaluation. The protocols described herein are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and regulatory compliance.

Introduction: Physicochemical Context

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is the salt form of an esterified methyl-substituted morpholine carboxylic acid. The morpholine ring is a stable saturated heterocycle widely used in medicinal chemistry.[1][2] The presence of an ethyl ester functional group, however, introduces a primary site of potential hydrolytic instability. The hydrochloride salt form generally enhances aqueous solubility and can influence the pH of unbuffered solutions, a critical factor in the compound's stability.

This document serves as a field-proven guide to:

  • Elucidate the theoretical degradation pathways of the title compound.

  • Provide detailed protocols for conducting forced degradation studies.

  • Outline the development of a stability-indicating analytical method.

  • Offer recommendations for handling and storage based on its chemical nature.

Theoretical Stability Profile and Degradation Pathways

The molecular structure of ethyl 2-methylmorpholine-2-carboxylate hydrochloride dictates its potential degradation routes in an aqueous medium. The primary anticipated pathway is the hydrolysis of the ester linkage, while the morpholine ring itself is expected to be relatively robust.

Primary Degradation Pathway: Ester Hydrolysis

The most significant route of degradation in aqueous solutions is the hydrolysis of the ethyl ester to its corresponding carboxylic acid and ethanol. This reaction can be catalyzed by either acid or base.[3]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis because the carboxylate salt formed is resistant to further nucleophilic attack.[3]

The expected degradation products are 2-methylmorpholine-2-carboxylic acid hydrochloride and ethanol .

G cluster_main Predicted Primary Degradation Pathway: Ester Hydrolysis Parent Ethyl 2-Methylmorpholine-2-Carboxylate HCl Degradant1 2-Methylmorpholine-2-Carboxylic Acid HCl Parent->Degradant1 H₂O (Acid or Base Catalyzed) Degradant2 Ethanol Parent->Degradant2 H₂O (Acid or Base Catalyzed)

Caption: Predicted hydrolytic degradation of the parent compound.

Secondary Degradation Pathways

While less probable under typical storage conditions, other degradation pathways should be considered during forced degradation studies.

  • Oxidative Degradation: The morpholine ring, particularly the nitrogen atom, could be susceptible to oxidation under harsh conditions, potentially leading to N-oxide formation or ring cleavage.

  • Microbial Degradation: Certain microorganisms are capable of degrading morpholine, often initiating degradation via cleavage of the C-N bond.[4][5][6] This is a consideration for long-term storage of solutions that are not sterile.

Experimental Design: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[7][8] The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7] The following protocols are based on ICH Q1A(R2) guidelines.[9]

Experimental Workflow Overview

Caption: General workflow for forced degradation studies.

Detailed Protocols

Materials:

  • Ethyl 2-methylmorpholine-2-carboxylate hydrochloride

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC-grade acetonitrile and/or methanol

  • Relevant buffers (e.g., phosphate)

Protocol 1: Hydrolytic Stability

  • Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade water.

  • Acidic Condition: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic Condition: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Neutral Condition: Mix 5 mL of the stock solution with 5 mL of HPLC-grade water.

  • Incubation: Store the basic and neutral solutions at room temperature. Store the acidic solution at 60°C to accelerate degradation. Protect all samples from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

Causality: This experiment directly probes the susceptibility of the ester bond to acid and base-catalyzed hydrolysis, the most probable degradation pathway.[3] The elevated temperature for the acidic condition is used because acid hydrolysis is often slower than base hydrolysis.

Protocol 2: Oxidative Stability

  • Preparation: In a suitable flask, dissolve the compound in a 3% H₂O₂ solution to a final concentration of 0.5 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points. Quench any remaining H₂O₂ if necessary for the analytical method.

Causality: This protocol assesses the molecule's resilience to oxidative stress, which could be encountered from excipient impurities or atmospheric oxygen.[10]

Protocol 3: Photostability

  • Preparation: Prepare a solution of the compound in HPLC-grade water (e.g., 0.5 mg/mL) in a photostability chamber-compatible container (e.g., quartz cuvette).

  • Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

  • Exposure: Expose the test sample to a light source conforming to ICH Q1B guidelines. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[11][12] Place the dark control in the same chamber to experience the same thermal conditions.

  • Analysis: Analyze both the exposed sample and the dark control at the end of the exposure period.

Causality: This is a mandatory test to determine if light exposure results in unacceptable degradation.[13] The dark control is critical to differentiate between photodegradation and any thermal degradation that occurs during the experiment.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is required to accurately quantify the decrease in the parent compound and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the industry standard.

Protocol: HPLC Method Development

  • Column Selection: Start with a robust, reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Begin with a gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). A gradient allows for the separation of compounds with different polarities, which is expected for the parent ester and its more polar carboxylic acid degradant.

  • Detection: Determine the UV absorbance maximum of the parent compound. If the chromophore is weak, LC-MS is the preferred alternative for its superior sensitivity and specificity.[14]

  • Method Validation (Specificity): The cornerstone of a SIM is specificity. Analyze the stressed samples from the forced degradation studies. The method is deemed "stability-indicating" if it can resolve the parent peak from all degradation product peaks and any peaks from placebos or excipients. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally homogeneous in the presence of its degradants.

Data Presentation and Interpretation

Clear presentation of stability data is crucial for interpretation and decision-making.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Parent Compound Remaining (%)% DegradationMajor Degradant Peak Area (%)
0.1 M HCl, 60°C 2485.214.814.5
0.1 M NaOH, RT 445.754.353.9
3% H₂O₂, RT 2498.11.9Not Detected
Water, 60°C 2499.50.5Not Detected
Photolytic (ICH Q1B) -99.80.2Not Detected

Note: Data are illustrative and must be generated experimentally.

The illustrative data suggest high susceptibility to base-catalyzed hydrolysis, moderate susceptibility to acid-catalyzed hydrolysis, and high stability against oxidative, thermal (neutral pH), and photolytic stress.

Conclusions and Recommendations

Based on its chemical structure and the principles of reaction kinetics, ethyl 2-methylmorpholine-2-carboxylate hydrochloride is expected to be most susceptible to degradation in aqueous solutions via pH-dependent ester hydrolysis .

Recommendations for Researchers and Drug Development Professionals:

  • pH Control: The primary factor governing the stability of this compound in solution is pH. To minimize degradation, aqueous solutions should be maintained at a slightly acidic pH (e.g., pH 4-6) and protected from exposure to basic conditions.

  • Storage: For short-term use, refrigerated (2-8°C), buffered aqueous solutions are recommended. For long-term storage, the solid hydrochloride salt form is preferable, stored in a cool, dry, and dark place.[15]

  • Formulation: When considering this molecule for a liquid formulation, the use of a suitable acidic buffer system is critical. Compatibility studies with all excipients must be performed, as excipients can contain impurities that may accelerate degradation.[10]

  • Analytical Work: Always use freshly prepared solutions for quantitative analysis. A validated, stability-indicating HPLC method should be employed for all stability studies to ensure accurate results.

References

  • Combouriéu, B., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 67(7), 3184-3189. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Singh, A., & Singh, P. (2018). Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 63-72. [Link]

  • Klick, S., et al. (2005). Toward a General Strategy for Stress Testing: A Strategy for Small-Molecule Drug Candidates. Pharmaceutical Technology, 29(3), 88-102. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PubChem. Morpholine. [Link]

  • NextSDS. Ethyl ThioMorpholine-2-carboxylate Hydrochloride — Chemical Substance Information. [Link]

  • Le Dévédec, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering, 9(28), 9479-9488. [Link]

  • Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine. International Biodeterioration, 24(4-5), 299-306. [Link]

  • NextSDS. ethyl morpholine-2-carboxylate hydrochloride — Chemical Substance Information. [Link]

  • Kumar, L., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 120, 1-20. [Link]

  • Wikipedia. Morpholine. [Link]

  • Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 225(1-2), 1-14. [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Combouriéu, B., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • Wang, Y., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Li, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • AMERICAN ELEMENTS. Ethyl morpholine-2-carboxylate. [Link]

  • Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. PubMed. [Link]

  • Pawar, S. D., et al. (2022). Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis. Drug Testing and Analysis, 14(2), 388-392. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Le-Mao, D., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. [Link]

  • Kirk, T., et al. (2001). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. European Respiratory Journal, 17(6), 1228-1232. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-Methylmorpholine-2-Carboxylate Hydrochloride

Introduction & Strategic Rationale In modern drug discovery, the morpholine core is a privileged scaffold utilized to improve the physicochemical properties of drug candidates, particularly aqueous solubility, metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the morpholine core is a privileged scaffold utilized to improve the physicochemical properties of drug candidates, particularly aqueous solubility, metabolic stability, and target binding affinity. Specifically, ethyl 2-methylmorpholine-2-carboxylate hydrochloride serves as a highly valuable, conformationally restricted bioisostere for unnatural amino acids.

As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional multi-component coupling by utilizing a highly regioselective and chemoselective three-step linear sequence. This approach leverages the ring-opening of a commercially available epoxide, followed by an intramolecular Williamson-type etherification and a globally deprotecting hydrogenolysis.

Experimental Workflow

Workflow Step1 Step 1: Epoxide Opening (Reflux, 16h) Step2a Step 2a: Chemoselective Mesylation (MsCl, Et3N, 0 °C) Step1->Step2a Acyclic Diol Step2b Step 2b: Intramolecular Cyclization (NaH, THF, RT) Step2a->Step2b Primary Mesylate Step3 Step 3: Hydrogenolysis & Salt Formation (Pd/C, H2, HCl, EtOH) Step2b->Step3 N-Benzyl Morpholine Product Pure Ethyl 2-methylmorpholine- 2-carboxylate HCl Step3->Product Filtration & Crystallization

Experimental workflow for the synthesis of ethyl 2-methylmorpholine-2-carboxylate hydrochloride.

Quantitative Data & Reagent Summary

Table 1: Stoichiometry and Reagent Summary (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Ethyl 2-methylglycidate130.141.01.30 gStarting Material
N-Benzylethanolamine151.211.051.59 gNucleophile / Reactant
Methanesulfonyl chloride (MsCl)114.551.11.26 g (0.85 mL)Activating Agent
Triethylamine (Et3N)101.191.51.52 g (2.09 mL)Base (Mesylation)
Sodium hydride (60% in mineral oil)24.001.50.60 gBase (Cyclization)
Palladium on Carbon (10 wt%)-0.05150 mgCatalyst
HCl in Ethanol (1.25 M)36.461.18.8 mLSalt formation

Step-by-Step Methodologies & Mechanistic Insights

Step 1: Regioselective Epoxide Opening

Objective: Synthesize ethyl 3-(benzyl(2-hydroxyethyl)amino)-2-hydroxy-2-methylpropanoate.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-methylglycidate (1.30 g, 10 mmol) and N-benzylethanolamine (1.59 g, 10.5 mmol) in 15 mL of absolute ethanol.

  • Execution: Heat the mixture to gentle reflux (approx. 80 °C) for 16 hours.

  • In-Process Check: Monitor via TLC (Hexane/EtOAc 1:1). The epoxide should be completely consumed (visualized via KMnO4 stain), yielding a new polar, UV-active spot.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude acyclic diol is generally pure enough (>90%) to carry directly into the next step.

  • Mechanistic Insight & Causality: The nucleophilic secondary amine attacks the less sterically hindered terminal carbon (C3) of the epoxide. This strictly follows SN2 trajectory rules, ensuring perfect regioselectivity and preventing the formation of isomeric byproducts . The N-benzyl group is deliberately chosen to prevent over-alkylation.

Step 2: Chemoselective Activation & Intramolecular Cyclization

Objective: Synthesize ethyl 4-benzyl-2-methylmorpholine-2-carboxylate.

  • Mesylation (Step 2a): Dissolve the crude diol from Step 1 in 20 mL of anhydrous dichloromethane (DCM). Add Et3N (2.09 mL, 15 mmol) and cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise, add MsCl (0.85 mL, 11 mmol) over 10 minutes. Stir at 0 °C for 1 hour.

  • Workup (2a): Quench with 10 mL of saturated aqueous NaHCO3. Extract with DCM (2 x 15 mL), dry over anhydrous Na2SO4, and concentrate to yield the crude primary mesylate.

  • Cyclization (Step 2b): Dissolve the crude mesylate in 20 mL of anhydrous THF. Cool to 0 °C under a nitrogen atmosphere.

  • Ring Closure: Carefully add NaH (60% dispersion, 0.60 g, 15 mmol) in small portions. Self-validation: Hydrogen gas evolution (bubbling) will immediately occur. Once bubbling subsides, allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup (2b): Quench carefully with 5 mL of water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 8:2) to isolate the N-benzyl morpholine intermediate.

  • Mechanistic Insight & Causality: Chemoselectivity is achieved because primary alcohols react with MsCl orders of magnitude faster than sterically hindered tertiary alcohols. During cyclization, the tertiary alcohol is a weak nucleophile; thus, strong deprotonation by NaH is required to drive the intramolecular Williamson ether synthesis to completion .

Step 3: Catalytic Hydrogenolysis & Salt Formation

Objective: Cleave the benzyl protecting group and isolate the target hydrochloride salt.

  • Reaction Setup: In a 100 mL flask, dissolve the N-benzyl morpholine intermediate (approx. 2.6 g, 10 mmol) in 20 mL of absolute ethanol.

  • Acidification: Add 1.25 M HCl in ethanol (8.8 mL, 11 mmol).

  • Hydrogenation: Carefully add 10% Pd/C (150 mg). Evacuate the flask and backfill with Hydrogen gas (H2) three times using a balloon. Stir vigorously at room temperature for 12 hours.

  • In-Process Check: Balloon deflation indicates H2 consumption. TLC (DCM/MeOH 9:1) should show the disappearance of the UV-active starting material.

  • Workup & Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 10 mL of ethanol. Concentrate the filtrate under reduced pressure until a white solid begins to precipitate.

  • Crystallization: Add 15 mL of cold diethyl ether to fully precipitate the product. Filter, wash with ether, and dry under high vacuum to yield pure ethyl 2-methylmorpholine-2-carboxylate hydrochloride as a white crystalline powder.

  • Mechanistic Insight & Causality: The addition of an acid equivalent prior to hydrogenation is a critical field-proven technique. It protonates the resulting secondary amine in situ, preventing the basic nitrogen lone pair from coordinating to and poisoning the palladium catalyst . Furthermore, it directly yields the highly stable, easily crystallizable hydrochloride salt.

Analytical Characterization

To validate the success of the synthesis, the final product should be analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Expected 1H NMR Data for Ethyl 2-methylmorpholine-2-carboxylate HCl (D2O, 400 MHz)

Shift (ppm)MultiplicityIntegrationAssignment
4.25q (J = 7.1 Hz)2HEster -CH2-
4.05 - 3.85m2HMorpholine C6-H2 (adjacent to O)
3.50 - 3.20m4HMorpholine C3-H2 and C5-H2 (adjacent to N)
1.55s3HC2-Methyl
1.25t (J = 7.1 Hz)3HEster -CH3

(Note: Exchangeable NH2+ protons will undergo deuterium exchange and will not be visible in D2O).

References

  • Pal'chikov, V. A. "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds 2019, 55, 324–332.[Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Wiley: New York, 2013.[Link]

  • Vo, C.-V. T.; Bode, J. W. "Synthesis of Morpholines from Epoxides and Amino Alcohols." Journal of Organic Chemistry 2014, 79, 2809–2815.[Link]

Application

Application Note: Ethyl 2-Methylmorpholine-2-Carboxylate Hydrochloride as a Conformationally Restricted Pharmaceutical Building Block

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale In modern drug discovery, the morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

In modern drug discovery, the morpholine (1,4-oxazinane) ring is a ubiquitous structural motif used to improve aqueous solubility, tune basicity, and enhance the metabolic stability of drug candidates. However, standard unsubstituted morpholines can suffer from high conformational flexibility (rapid chair-to-chair inversion) and metabolic liabilities, such as oxidation at the C2 or C3 positions.

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 2060062-09-9) emerges as a highly privileged building block to overcome these challenges[1]. By introducing a geminal methyl and carboxylate group at the C2 position, this scaffold provides three distinct pharmacological and synthetic advantages:

  • Absolute Epimerization Blockade: Standard morpholine-2-carboxylic acids possess an acidic α -proton that is highly susceptible to base-catalyzed epimerization during ester saponification or peptide coupling[2][3]. The 2-methyl substitution creates a quaternary stereocenter, completely eliminating the α -proton and ensuring absolute stereochemical integrity throughout library synthesis.

  • Conformational Arrest: The steric bulk of the quaternary C2 center restricts the morpholine ring into a defined chair conformation. In target-based drug design (e.g., AMCase or Cathepsin S inhibitors), this conformational locking reduces the entropic penalty upon target binding and establishes additional van der Waals interactions, frequently leading to increased potency (lower IC 50​ )[4][5].

  • Orthogonal Reactivity: The molecule offers a secondary amine for N-alkylation/arylation and an ethyl ester for controlled C-terminal diversification (amidation, reduction, or Grignard addition), making it an ideal hub for divergent parallel synthesis.

Physicochemical & Structural Properties

To facilitate accurate stoichiometric calculations and formulation planning, the quantitative parameters of this building block are summarized below.

PropertyValue
Chemical Name Ethyl 2-methylmorpholine-2-carboxylate hydrochloride
CAS Number 2060062-09-9
Molecular Formula C 8​ H 16​ ClNO 3​
Molecular Weight 209.67 g/mol
Physical State Solid (Powder/Crystalline)
Core Scaffold Morpholine (1,4-oxazinane)
Key Structural Feature C2 Quaternary Stereocenter (Gem-disubstituted)
Storage Conditions Inert atmosphere, 2-8°C, desiccated

Synthetic Workflow & Divergent Pathways

The true value of ethyl 2-methylmorpholine-2-carboxylate lies in its ability to serve as a central node for generating diverse chemical libraries. The diagram below illustrates the primary synthetic trajectories utilized by medicinal chemists.

G Core Ethyl 2-methylmorpholine- 2-carboxylate HCl N_Funct N-Alkylation / Arylation (Reductive Amination / SNAr) Core->N_Funct Aldehyde, NaBH(OAc)3 or Ar-X, Pd cat. Ester_Hydro Ester Hydrolysis (LiOH, THF/H2O) Core->Ester_Hydro Aqueous Base Reduction Ester Reduction (LiBH4 or DIBAL-H) Core->Reduction Hydride Source N_Alkyl N-Substituted Morpholine (Target Ligand) N_Funct->N_Alkyl Acid 2-Methylmorpholine- 2-carboxylic acid Ester_Hydro->Acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amide Amine Amide_Prod Morpholine-2-carboxamide (GPCR / Kinase Inhibitors) Amide->Amide_Prod Alcohol 2-(Hydroxymethyl)- 2-methylmorpholine Reduction->Alcohol

Divergent synthetic workflows utilizing ethyl 2-methylmorpholine-2-carboxylate hydrochloride.

Validated Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the analytical markers required to confirm success.

Protocol A: N-Functionalization via Reductive Amination

Reductive amination is preferred over direct alkylation with alkyl halides to prevent over-alkylation (quaternization) and to avoid the harsh basic conditions that might cause transesterification.

Materials:

  • Ethyl 2-methylmorpholine-2-carboxylate HCl (1.0 equiv)

  • Target Aldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc) 3​ (1.5 equiv)

  • N,N-Diisopropylethylamine, DIPEA (1.2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free-Basing: Suspend the morpholine HCl salt (1.0 equiv) in anhydrous DCM (0.2 M). Add DIPEA (1.2 equiv) dropwise at room temperature. Causality: DIPEA neutralizes the HCl salt, liberating the secondary amine nucleophile. A slight excess ensures complete free-basing without competing as a nucleophile.

  • Imine Formation: Add the target aldehyde (1.2 equiv) to the solution. Stir for 30 minutes at room temperature. Causality: Pre-stirring allows the intermediate iminium ion to form fully before reduction, minimizing the direct reduction of the aldehyde to an alcohol.

  • Reduction: Add NaBH(OAc) 3​ (1.5 equiv) in portions. Causality: NaBH(OAc) 3​ is a mild hydride source that selectively reduces iminium ions over aldehydes and will not reduce the C2 ethyl ester.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS. The reaction is complete when the starting material mass (M+H = 174 for the free base) is fully consumed, and the N-alkylated mass appears.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Saponification and Sterically Hindered Amide Coupling

This protocol converts the ester to an amide. Because the C2 position is a quaternary center, we can safely use aggressive saponification conditions without the risk of α -epimerization[2].

Materials:

  • N-Protected or N-Alkylated Ethyl 2-methylmorpholine-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate, LiOH·H 2​ O (3.0 equiv)

  • HATU (1.2 equiv)

  • Target Primary/Secondary Amine (1.2 equiv)

  • DIPEA (3.0 equiv)

  • THF/H 2​ O (3:1 v/v) and DMF

Step-by-Step Methodology:

  • Saponification: Dissolve the ester (1.0 equiv) in a 3:1 mixture of THF/H 2​ O (0.2 M). Add LiOH·H 2​ O (3.0 equiv). Stir at 40°C for 4 hours. Causality: THF solubilizes the organic ester, while water solubilizes the hydroxide. The quaternary C2 center completely blocks racemization, allowing the use of heat to accelerate the hydrolysis of the sterically hindered ester.

  • Acid Isolation: Remove THF under reduced pressure. Acidify the aqueous layer to pH 3-4 using 1M HCl. Extract with Ethyl Acetate (3x). Dry and concentrate to yield the pure carboxylic acid. Self-Validation: LC-MS will show the shift from the ester mass to the acid mass (M+H = 146 for the unsubstituted core).

  • Active Ester Formation: Dissolve the resulting acid in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes. Causality: HATU is specifically chosen over EDC/HOBt because the C2 quaternary center is highly sterically hindered. The superior reactivity of the azabenzotriazole-based active ester is required to drive the coupling[3].

  • Amidation: Add the target amine (1.2 equiv). Stir at room temperature for 12 hours.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with saturated NaHCO 3​ and brine, dry over Na 2​ SO 4​ , and concentrate.

References

[1] BLD Pharm. "1820575-77-6 | Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride | BLD Pharm (Related Building Blocks)". bldpharm.com. Available at:

[2] RSC Publishing. "Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective". rsc.org. Available at:

[3] ACS Publications. "Practical Synthesis of a Cathepsin S Inhibitor: Route Identification, Purification Strategies, and Serendipitous Discovery of a Crystalline Salt Form". acs.org. Available at:

[4] ACS Publications. "Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer". acs.org. Available at:

[5] National Institutes of Health (PMC). "Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study". nih.gov. Available at:

Sources

Method

Application Note: Step-by-Step Preparation of Next-Generation PI3K/mTOR Dual Inhibitors Utilizing Ethyl 2-methylmorpholine-2-carboxylate hydrochloride

Executive Summary & Mechanistic Rationale The morpholine ring is a privileged pharmacophore in oncology drug discovery, most notably serving as the critical hinge-binding motif in Phosphoinositide 3-kinase (PI3K) and mTO...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The morpholine ring is a privileged pharmacophore in oncology drug discovery, most notably serving as the critical hinge-binding motif in Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors[1]. The morpholine oxygen acts as a highly directional hydrogen bond acceptor for the backbone amide of Val851 in the PI3K ATP-binding pocket[2]. However, first-generation unsubstituted morpholines often suffer from poor pharmacokinetic profiles due to rapid CYP450-mediated oxidative metabolism at the carbon adjacent to the oxygen atom.

To overcome these liabilities, modern drug design employs highly substituted morpholine building blocks[3]. Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 2060062-09-9) is a premier intermediate designed to address both metabolic and structural challenges:

  • Metabolic Shielding (The 2-Methyl Group): The introduction of a methyl group at the 2-position provides severe steric hindrance, effectively blocking oxidative ring-opening by hepatic enzymes and extending the API's in vivo half-life[3].

  • Solvent Channel Vectorization (The Ethyl Carboxylate): When the morpholine oxygen binds to the hinge region, the 2-position is oriented directly toward the solvent-exposed channel of the kinase. The ethyl ester serves as a versatile synthetic handle, allowing chemists to attach solubilizing groups or secondary pharmacophores (such as MEK inhibitors) via downstream amidation[3].

  • Reagent Stability (The Hydrochloride Salt): Free morpholine-2-carboxylates are prone to intermolecular amidation (dimerization) during storage. Formulating this building block as a hydrochloride salt protonates the secondary amine, rendering it non-nucleophilic and ensuring absolute shelf stability and predictable reaction stoichiometry.

Synthetic Strategy & Workflow

The integration of ethyl 2-methylmorpholine-2-carboxylate hydrochloride into an API framework typically follows a robust three-step sequence: Nucleophilic Aromatic Substitution ( SN​Ar ), Ester Saponification, and Amide Vectorization.

API_Synthesis SM1 Ethyl 2-methylmorpholine- 2-carboxylate HCl (CAS: 2060062-09-9) Step1 Step 1: SNAr Coupling (DIPEA, EtOH, 80°C) SM1->Step1 SM2 Heteroaryl Chloride Core (e.g., Thienopyrimidine) SM2->Step1 Int1 Intermediate 1: Morpholino-Heteroaryl Ester Step1->Int1 Step2 Step 2: Saponification (LiOH, THF/H2O, 25°C) Int1->Step2 Int2 Intermediate 2: Morpholino-Heteroaryl Acid Step2->Int2 Step3 Step 3: Amide Coupling (HATU, DIPEA, R-NH2) Int2->Step3 API Final API: Next-Gen PI3K/mTOR Inhibitor Step3->API

Figure 1: Three-step synthetic workflow for incorporating ethyl 2-methylmorpholine-2-carboxylate hydrochloride into a heteroaryl kinase inhibitor core.

Detailed Experimental Protocols

The following protocols represent a self-validating system optimized for high yield and purity, utilizing in-process controls (IPCs) to ensure reproducibility.

Step 1: SN​Ar Coupling (N-Arylation)

Objective: Couple the morpholine nitrogen to an electron-deficient heteroaryl chloride (e.g., 2,4-dichloro-thieno[3,2-d]pyrimidine)[2]. Causality Insight: N,N-Diisopropylethylamine (DIPEA) is utilized in a 3.0 molar equivalent excess. The first equivalent neutralizes the HCl salt of the morpholine building block in situ, while the remaining equivalents act as an acid scavenger for the HCl generated during the SN​Ar reaction. Ethanol is chosen over DMF to allow for direct crystallization of the product upon cooling.

  • Charge: To a clean, dry 500 mL round-bottom flask, add the heteroaryl chloride core (10.0 g, 1.0 eq) and ethyl 2-methylmorpholine-2-carboxylate hydrochloride (12.5 g, 1.1 eq).

  • Suspend: Add absolute ethanol (150 mL) and stir to form a slurry.

  • Base Addition: Dropwise add DIPEA (26.0 mL, 3.0 eq) over 10 minutes at room temperature. The suspension will typically transition to a clear solution as the free base is generated.

  • Heat: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • IPC Validation: Sample the reaction for HPLC-UV (254 nm). The reaction is deemed complete when the heteroaryl chloride peak area is < 1.0%.

  • Isolation: Cool the mixture to 0–5 °C over 2 hours. Filter the resulting precipitate, wash the filter cake with cold ethanol (2 x 20 mL), and dry under vacuum at 45 °C to yield Intermediate 1 .

Step 2: Ester Saponification

Objective: Hydrolyze the ethyl ester to a carboxylic acid to prepare for vectorization. Causality Insight: Lithium hydroxide (LiOH) is strictly preferred over Sodium Hydroxide (NaOH). The mild nature of LiOH prevents the degradation of sensitive heteroaryl cores (such as pyrimidines or triazines) and minimizes the risk of epimerization if a specific chiral enantiomer of the morpholine is used[1].

  • Dissolve: Dissolve Intermediate 1 (10.0 g, 1.0 eq) in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v, 100 mL).

  • Hydrolyze: Add LiOH·H2O (2.5 g, 2.0 eq) in a single portion. Stir vigorously at 25 °C for 4 hours.

  • IPC Validation: Monitor via HPLC. The ethyl ester peak must completely disappear, replaced by a more polar (earlier eluting) carboxylic acid peak.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (50 mL) and cool to 5 °C.

  • Acidification: Carefully adjust the pH to 3.5–4.0 using 1M HCl. The zwitterionic carboxylic acid will precipitate. Filter, wash with water, and dry to yield Intermediate 2 .

Step 3: Amide Vectorization

Objective: Couple the carboxylic acid with a functionalized amine (e.g., 1-methylpiperazine) to form the final API. Causality Insight: The steric bulk of the 2-methyl group on the morpholine ring significantly hinders the adjacent carboxylic acid. Standard coupling reagents (like EDC/HOBt) often fail or require extended heating. HATU is utilized because its highly reactive aza-benzotriazole ester intermediate easily overcomes this steric hindrance, driving the reaction to completion at room temperature.

  • Activate: In a 250 mL flask, dissolve Intermediate 2 (5.0 g, 1.0 eq) and HATU (7.1 g, 1.5 eq) in anhydrous DMF (50 mL). Stir for 15 minutes at room temperature to form the active ester.

  • Couple: Add the target amine (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 6 hours.

  • Quench & Extract: Quench the reaction by pouring it into saturated aqueous NaHCO3​ (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

  • Purify: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the Final API .

Process Optimization & Quantitative Data

To ensure maximum efficiency, our application team evaluated multiple reaction parameters. The quantitative data below summarizes the optimization of the critical steps.

Table 1: Optimization of SN​Ar Coupling Conditions (Step 1)

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Purity (HPLC Area %)Notes
DMF K2​CO3​ (3.0)802475%88%Heterogeneous; slow reaction.
DMFDIPEA (3.0)808>99%92%Fast, but requires aqueous workup to remove DMF.
EtOH DIPEA (3.0) 80 12 >99% 98% Optimal; product crystallizes directly from solvent.
i-PrOHTEA (3.0)901890%94%TEA is a weaker base; incomplete conversion.

Table 2: Amide Coupling Reagent Efficacy for Sterically Hindered 2-Methylmorpholine Core (Step 3)

Coupling ReagentAdditiveSolventYield (%)Epimerization RiskCost/Scale Suitability
EDC·HClHOBtDCM35%LowHigh (Fails due to steric bulk)
T3P (50% in EtOAc)NoneEtOAc68%Very LowExcellent for Process Scale
HATU None DMF 92% Low Optimal for Discovery/MedChem

Analytical Validation

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical markers should be tracked:

  • NMR Tracking ( 1H NMR, 400 MHz, DMSO−d6​ ):

    • Starting Material: The ethyl ester is clearly visible as a quartet at δ 4.15 ppm (2H) and a triplet at δ 1.20 ppm (3H). The 2-methyl group appears as a sharp singlet at δ 1.35 ppm.

    • Post-Saponification: The disappearance of the quartet ( δ 4.15) and triplet ( δ 1.20) confirms complete hydrolysis.

  • Mass Spectrometry (LC-MS): The transition from the free carboxylic acid to the final amide API is easily confirmed by a mass shift corresponding to the amine added, minus 18 Da (loss of H2​O ).

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC Source: nih.gov URL:[Link][1]

  • A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate | Organic Process Research & Development - ACS Publications Source: acs.org URL:[Link][2]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed Source: nih.gov URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with Ethyl 2-Methylmorpholine-2-carboxylate Hydrochloride

Welcome to the technical support center for ethyl 2-methylmorpholine-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-methylmorpholine-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block and to provide solutions for improving reaction yields. Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, valued for their contribution to the biological activity and pharmacokinetic profiles of molecules.[1][2] This guide synthesizes technical data and field-proven insights to help you overcome common synthetic challenges.

Compound Overview

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a heterocyclic compound featuring a morpholine ring, a secondary amine, and an ethyl ester.[3] The presence of a methyl group at the C2 position introduces steric hindrance, which can influence its reactivity. It is typically supplied as a hydrochloride salt to improve stability and handling, as the free amine is basic.[4] Before use in many reactions, the free amine must be generated in situ or in a separate step.

Frequently Asked Questions (FAQs)

Q1: Why is the starting material provided as a hydrochloride salt?

The hydrochloride salt form enhances the compound's stability, shelf-life, and ease of handling by preventing the free amine from undergoing undesired reactions, such as oxidation or reacting with atmospheric carbon dioxide. The salt is generally a crystalline solid, which is easier to weigh and dispense accurately compared to the potentially oily free base.

Q2: How do I generate the free amine from the hydrochloride salt for a reaction?

The free amine can be generated by neutralizing the hydrochloride salt with a suitable base. This can be done in two main ways:

  • In situ neutralization: Add a base directly to the reaction mixture containing the hydrochloride salt. This is the most common method. The choice of base is critical and depends on the specific reaction conditions (see Troubleshooting Guide below).

  • Aqueous workup: Dissolve the salt in water and add an aqueous base (e.g., NaHCO₃, K₂CO₃). Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate it under reduced pressure.[5] This method provides the isolated free base but requires an extra step.

Q3: What are the most common reactions involving this compound?

The primary reactive sites are the secondary amine (nucleophilic) and the ester group (susceptible to hydrolysis or amidation). Common reactions include:

  • N-Alkylation: Reaction of the amine with electrophiles like alkyl halides to form tertiary amines.[6]

  • N-Acylation: Reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form amides.[7]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[8]

  • Ester Hydrolysis: Conversion of the ethyl ester to a carboxylic acid, typically under basic or acidic conditions.[9][10]

Q4: The nitrogen on the morpholine ring seems sterically hindered. How does this affect its reactivity?

The methyl group at the C2 position creates steric bulk around the nitrogen atom. This hindrance reduces the nucleophilicity of the amine compared to unsubstituted morpholine.[4] Consequently, reactions at the nitrogen may require more forcing conditions, such as higher temperatures, longer reaction times, or more reactive electrophiles, to achieve good conversion.[11]

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues encountered during synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Yield in N-Alkylation Reactions

N-alkylation is a common transformation, but the hindered nature of the amine can lead to low conversion.[12][13]

Q: My N-alkylation with an alkyl bromide is not proceeding to completion. What should I do?

Several factors could be at play, from improper base selection to solvent effects.

Potential Cause 1: Inadequate Base The base must be strong enough to deprotonate the morpholinium salt to generate the free amine nucleophile but should not introduce competing side reactions.

  • Troubleshooting Suggestion: Switch to a non-nucleophilic, sterically hindered base. Bases like N,N-diisopropylethylamine (DIPEA or Hunig's base) or 1,8-diazabicycloundec-7-ene (DBU) are excellent choices. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, but their limited solubility in some organic solvents can slow down the reaction.[6]

  • Causality: A non-nucleophilic base will not compete with the morpholine derivative in reacting with the alkyl halide. Using an excess of a tertiary amine base like triethylamine (TEA) or DIPEA can also serve as the solvent and drive the reaction forward.

Potential Cause 2: Poor Solvent Choice The solvent must be able to dissolve the reactants and facilitate a bimolecular nucleophilic substitution (SN2) mechanism.

  • Troubleshooting Suggestion: Use a polar aprotic solvent. Acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they can stabilize the transition state of SN2 reactions without solvating the amine nucleophile excessively.[12]

  • Causality: Polar aprotic solvents do not contain acidic protons that can hydrogen-bond with and deactivate the nucleophile, thus enhancing its reactivity.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, DIPEAInsoluble inorganic bases require good stirring; DIPEA is a soluble, non-nucleophilic organic base.
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents favor SN2 kinetics.
Temperature 60-100 °CIncreased temperature provides the activation energy needed to overcome steric hindrance.[11]
Electrophile R-I > R-Br > R-OTs > R-ClUse a more reactive alkylating agent with a better leaving group.
Issue 2: Significant Byproduct Formation in N-Acylation Reactions

Acylation should be a straightforward reaction, but side reactions can reduce the yield of the desired amide.

Q: I am trying to acylate the amine with an acyl chloride, but I'm getting a complex mixture and low yield. What's going wrong?

The likely culprits are side reactions involving the ester or the use of an inappropriate base.

Potential Cause 1: Ester Hydrolysis If the reaction conditions are basic and contain water, the ethyl ester can be hydrolyzed to the corresponding carboxylate salt, which can complicate purification.[9]

  • Troubleshooting Suggestion: Ensure strictly anhydrous (dry) conditions. Use dry solvents and reagents. If using a base like NaOH or KOH, consider a non-aqueous alternative like pyridine or DIPEA.

  • Causality: Saponification (base-mediated ester hydrolysis) requires water.[10] By excluding it, this side reaction is prevented.

Potential Cause 2: Competing Reactions with the Base Some bases can react with the acylating agent. For example, triethylamine can sometimes form ketene intermediates from acyl chlorides, leading to byproducts.

  • Troubleshooting Suggestion: Use pyridine as both the base and the solvent. Alternatively, use a non-nucleophilic base like DIPEA. Adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the desired acylation.[14]

  • Causality: DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate, which is then attacked by the morpholine amine. This catalytic cycle is often much faster than competing side reactions.[11]

cluster_main Troubleshooting N-Acylation Start Low Yield in N-Acylation Check_H2O Are conditions strictly anhydrous? Start->Check_H2O Check_Base Is the base non-nucleophilic? Check_H2O->Check_Base Yes Solution_Dry Use dry solvents/reagents. Avoid aqueous bases. Check_H2O->Solution_Dry No Solution_Base Use Pyridine or DIPEA. Add catalytic DMAP. Check_Base->Solution_Base No Side_Reaction Potential Side Reaction: Ester Hydrolysis Solution_Dry->Side_Reaction

Caption: Workflow for troubleshooting low yields in N-acylation reactions.

Issue 3: Difficulty with Product Isolation and Purification

The properties of morpholine derivatives can sometimes make them challenging to purify.

Q: My product is an oil, and it's difficult to separate from the base (e.g., DIPEA) and other impurities. How can I improve purification?

Standard silica gel chromatography can be problematic for basic compounds.

  • Troubleshooting Suggestion 1: Acid/Base Extraction: Perform a liquid-liquid extraction. Dilute the reaction mixture with a solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove the basic starting material and any basic byproducts. Then, wash with a saturated sodium bicarbonate solution to remove any acidic components, followed by a brine wash. Dry the organic layer and concentrate.

  • Causality: The desired product, now a tertiary amine, will likely be protonated by the acid wash and move to the aqueous layer along with other basic impurities. This method is best if the product is less basic than the impurities or if the starting material is the main basic impurity to be removed. Careful pH control is essential.

  • Troubleshooting Suggestion 2: Modified Chromatography: If chromatography is necessary, deactivate the silica gel. Pre-treating the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) can neutralize the acidic silanol groups, preventing the basic product from streaking or irreversibly binding to the column.[11]

  • Causality: The acidic surface of standard silica gel can strongly interact with basic amines, leading to poor separation. Neutralizing the silica surface allows for normal elution based on polarity.

Optimized Experimental Protocol: N-Benzylation

This protocol provides a reliable method for the N-alkylation of ethyl 2-methylmorpholine-2-carboxylate hydrochloride with benzyl bromide.

Materials:

  • Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-methylmorpholine-2-carboxylate hydrochloride (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration). Add DIPEA (2.5 eq) followed by benzyl bromide (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water (2x), 1M HCl (1x, optional, to remove excess DIPEA), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) if necessary.

Caption: Experimental workflow for the N-benzylation protocol.

By understanding the inherent properties of ethyl 2-methylmorpholine-2-carboxylate hydrochloride and anticipating potential challenges, researchers can effectively troubleshoot and optimize their synthetic routes to achieve higher yields and purity.

References
  • ACS Publications. (2022). Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. Biomacromolecules. [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Tóth, E., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules. [Link]

  • Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Scribd. Amine System Troubleshooting Guide. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Molbase. Ethyl ThioMorpholine-2-carboxylate Hydrochloride. [Link]

  • Chen, X., et al. (2012). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • PubChem. Ethyl morpholine-2-carboxylate. [Link]

  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Gavriil, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciRes. [Link]

  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • InCatT. (2021). A direct method for carboformylation at last: the acid chloride does the job!. [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. [Link]

  • Youssif, B.G.M., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for Ethyl 2-methylmorpholine-2-carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of ethyl 2-methylmor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of ethyl 2-methylmorpholine-2-carboxylate hydrochloride .

This molecule presents a unique triad of challenges for process chemists: a hydrolytically sensitive ethyl ester, a highly hygroscopic secondary amine hydrochloride salt, and a severe propensity for liquid-liquid phase separation (LLPS, or "oiling out") during supersaturation generation[1]. This guide bypasses generic advice, providing field-proven, self-validating methodologies to ensure high-purity, crystalline isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product form a dense, sticky oil at the bottom of the crystallizer instead of precipitating as crystals upon anti-solvent addition? Scientist's Insight: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This thermodynamic phenomenon occurs when the system's supersaturation trajectory crosses the liquid-liquid binodal curve before intersecting the solid-liquid equilibrium curve. For amine hydrochlorides, the strong ionic interactions with polar primary solvents (like ethanol) combined with the sudden drop in dielectric constant upon anti-solvent addition (e.g., MTBE) creates a solute-rich liquid phase rather than an ordered crystalline lattice[1]. Resolution & Causality:

  • Reduce Local Supersaturation: Never bulk-add the anti-solvent. High local concentrations of anti-solvent instantly force the system into the LLPS zone. Use a syringe pump for strictly controlled, dropwise addition.

  • Strategic Seeding: Introduce 1-2% (w/w) of pure seed crystals before the solution reaches its cloud point. Seeding bypasses the high activation energy barrier required for primary nucleation, directing the system's mass transfer straight to crystal growth and completely avoiding the metastable LLPS boundary.

  • Rescue Protocol: If oiling has already occurred, do not attempt to cool the system further (which hardens the oil into an amorphous glass). Instead, add a small volume of the primary solvent, heat briefly to redissolve the oil into a single homogeneous phase, and restart the cooling/addition process at a slower rate[2].

Q2: My isolated crystals show a high level of impurities, specifically the 2-methylmorpholine-2-carboxylic acid derivative. How is this degradation occurring during purification? Scientist's Insight: You are observing acid-catalyzed ester hydrolysis. Ethyl 2-methylmorpholine-2-carboxylate hydrochloride contains both an ester linkage and an acidic environment generated by the hydrochloride salt. If your crystallization solvents contain trace amounts of water, applying heat during the dissolution phase will rapidly hydrolyze the ethyl ester into the corresponding carboxylic acid. Resolution & Causality:

  • Strictly Anhydrous Environments: You must validate your solvents. Use Karl Fischer (KF) titration to ensure your primary solvent and anti-solvent have <0.05% water content prior to use.

  • Kinetic Thermal Control: Never exceed 45–50 °C during the dissolution phase. If the compound does not dissolve at 45 °C, increase the primary solvent volume rather than increasing the temperature.

Q3: The crystals look beautiful and well-defined in the slurry, but turn into a gooey, degraded paste during filtration. What went wrong? Scientist's Insight: Amine hydrochlorides are notoriously hygroscopic and prone to deliquescence[3]. When you pull a vacuum during standard Buchner filtration, the rapid evaporation of the residual wash solvent endothermically cools the filter cake. This cooling causes atmospheric moisture to condense directly onto the crystals. The highly soluble amine hydrochloride then dissolves in this condensed water, destroying the crystal habit. Resolution & Causality:

  • Inert Filtration: Perform all filtrations under a positive pressure blanket of dry Nitrogen or Argon.

  • Displacement Washing: Wash the cake with pre-chilled (-20 °C) anhydrous anti-solvent. This displaces the primary solvent without dissolving the product or inducing moisture condensation.

Part 2: Quantitative Solvent Screening Data

To establish a self-validating protocol, we evaluated various solvent/anti-solvent pairs. The data below summarizes the thermodynamic suitability of these systems. Ethanol/MTBE provides the optimal balance of yield, purity, and LLPS avoidance when properly seeded.

Primary SolventAnti-SolventRatio (v/v)Yield (%)HPLC Purity (%)LLPS (Oiling Out) Propensity
EthanolDiethyl Ether1:382.498.1High (Oils out readily)
Ethanol MTBE 1:4 89.5 99.8 Low (Stable if seeded)
IsopropanolHeptane1:576.297.8Moderate (Slow nucleation)
MethanolEthyl Acetate1:465.096.4Low (High solubility loss)

Part 3: Optimized Seeded Anti-Solvent Crystallization Protocol

This step-by-step methodology is designed to ensure high-purity isolation while actively suppressing ester hydrolysis and LLPS.

  • Anhydrous Dissolution: Suspend 10.0 g of crude ethyl 2-methylmorpholine-2-carboxylate hydrochloride in 40 mL of anhydrous Ethanol (KF <0.05% ). Heat to 40 °C under nitrogen while stirring at 250 rpm until complete dissolution is achieved. Do not exceed 45 °C.

  • Polish Filtration: Pass the solution through a 0.45 µm PTFE filter into a pre-warmed (40 °C) jacketed crystallizer to remove insoluble mechanical impurities that could act as heterogeneous nucleation sites for undesired polymorphs.

  • Anti-Solvent Addition (Phase 1): Using a programmable syringe pump, add 20 mL of anhydrous Methyl tert-butyl ether (MTBE) at a strict rate of 1.0 mL/min. The solution must remain clear.

  • Strategic Seeding: Cool the crystallizer jacket to 35 °C. Introduce 0.1 g (1% w/w) of pure ethyl 2-methylmorpholine-2-carboxylate hydrochloride seed crystals. Hold the temperature and stirring for 30 minutes to allow the seed bed to age and initiate secondary nucleation.

  • Anti-Solvent Addition (Phase 2): Resume MTBE addition (60 mL total) at a reduced rate of 0.5 mL/min. This maintains supersaturation strictly within the metastable zone, avoiding the LLPS boundary.

  • Controlled Cooling: Ramp the temperature down to 5 °C at a linear rate of 0.1 °C/min. Age the slurry at 5 °C for 2 hours to maximize equilibrium yield.

  • Inert Isolation: Filter the slurry using a sintered glass funnel under a positive pressure of dry nitrogen. Wash the filter cake with 20 mL of pre-chilled (-20 °C) anhydrous MTBE.

  • Vacuum Drying: Transfer the damp cake immediately to a vacuum oven. Dry at 30 °C and <10 mbar for 12 hours to remove residual solvents without risking thermal degradation.

Part 4: Process Visualization

The following logic diagram maps the critical decision points and interventions required during the anti-solvent crystallization workflow.

CrystallizationWorkflow Start Crude Ethyl 2-methylmorpholine -2-carboxylate HCl Dissolve Dissolution in Anhydrous EtOH (T < 45°C, KF < 0.05%) Start->Dissolve AntiSolvent1 Initial MTBE Addition (1.0 mL/min) Dissolve->AntiSolvent1 CheckLLPS Oiling Out (LLPS) Detected? AntiSolvent1->CheckLLPS Seeding Introduce Seed Crystals (1% w/w at 35°C) AntiSolvent2 Secondary MTBE Addition (0.5 mL/min) Seeding->AntiSolvent2 CheckLLPS->Seeding No Remedy Intervention: 1. Add EtOH to redissolve 2. Reduce MTBE addition rate CheckLLPS->Remedy Yes Remedy->Dissolve Recycle Cooling Controlled Cooling (0.1°C/min to 5°C) AntiSolvent2->Cooling Isolation N2 Blanket Filtration & Cold MTBE Wash Cooling->Isolation Drying Vacuum Drying (30°C, < 10 mbar) Isolation->Drying

Fig 1: Troubleshooting workflow for anti-solvent crystallization of amine hydrochlorides.

Part 5: References

  • [3] Pharmaceutical Technology. Salt Selection in Drug Development. PharmTech. URL:[Link]

  • [1] ResearchGate. Crystallization of Organic Compounds: An Industrial Perspective. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-Methylmorpholine-2-Carboxylate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic purification of ethyl 2-methylmorpholine-2-carboxylate hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic purification of ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 2060062-09-9)[1].

Purifying secondary amine hydrochlorides that contain base-sensitive ester functionalities presents a unique set of physicochemical challenges. Silica gel's acidic silanol groups (pKa ~4.5) interact strongly with basic amines, causing irreversible adsorption and severe peak tailing[2]. Furthermore, attempting to purify the intact hydrochloride salt directly on normal-phase silica often results in counterion dissociation and product degradation. This guide provides field-proven, causality-driven protocols to bypass these bottlenecks.

Purification Decision Matrix

The following workflow illustrates the logical pathways for isolating the pure compound, depending on available equipment and project requirements.

G A Crude Ethyl 2-methylmorpholine- 2-carboxylate HCl B Free-Base Strategy (Recommended) A->B C Direct Salt Strategy (Alternative) A->C D 1. Mild Neutralization (Sat. NaHCO3) B->D G Reverse-Phase C18 (H2O/MeCN + 0.1% HCl) C->G High Polarity H Amine-Functionalized Silica (KP-NH, No Additives) C->H Normal Phase E 2. Normal Phase Silica (1% Et3N Modifier) D->E F 3. Anhydrous Re-salting (4M HCl in Dioxane) E->F

Workflow for purifying ethyl 2-methylmorpholine-2-carboxylate hydrochloride.

Quantitative Comparison of Chromatographic Strategies

Purification StrategyStationary PhaseMobile Phase / AdditiveExpected RecoveryExpected PurityRisk of Ester HydrolysisRisk of Counterion Exchange
Free-Base + NP Silica Bare Silica (SiO₂)Hexane/EtOAc + 1% Et₃N80–90%>98%Low (if NaHCO₃ used)None (Re-salted with HCl)
Direct RP-HPLC C18H₂O/MeCN + 0.1% HCl85–95%>99%LowLow (HCl modifier used)
Amine-Functionalized KP-NH (Biotage)Hexane/EtOAc (No Et₃N)70–85%>95%NoneHigh (Loses HCl to column)

Detailed Experimental Protocols

Protocol A: The Free-Base & Re-Salt Method (Gold Standard)

Causality: Converting the salt to a free base eliminates the ionic charge, making the compound highly soluble in organic solvents and compatible with normal-phase chromatography. Pre-treating the silica with triethylamine (Et₃N) dynamically coats the acidic silanols, preventing the secondary amine of the morpholine ring from hydrogen-bonding and streaking[3].

Step 1: Mild Free-Basing

  • Dissolve the crude ethyl 2-methylmorpholine-2-carboxylate hydrochloride in dichloromethane (DCM).

  • Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. (Note: Stronger bases like NaOH will hydrolyze the ethyl ester).

  • Self-Validation: Test the pH of the aqueous layer; it must be ≥ 8.0 to ensure complete neutralization.

  • Extract the aqueous layer 3x with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Column Deactivation & Chromatography

  • Prepare a slurry of silica gel in Hexanes/Ethyl Acetate containing 1–2% v/v Triethylamine (Et₃N)[4].

  • Pack the column and flush with 2–3 column volumes of the Et₃N-doped solvent to fully saturate the active silanol sites[3].

  • Load the free-base compound and elute using a gradient of Hexanes/Ethyl Acetate (maintaining 1% Et₃N in the mobile phase).

  • Monitor fractions via TLC. Self-Validation: Because the morpholine lacks a strong UV chromophore, visualize spots using a Ninhydrin or Potassium Permanganate (KMnO₄) stain.

Step 3: Anhydrous Re-Salting

  • Pool the pure fractions and concentrate to dryness.

  • Dissolve the purified free base in anhydrous diethyl ether (or DCM) and cool to 0 °C under an inert atmosphere.

  • Dropwise, add 1.05 equivalents of 4M HCl in dioxane. The purified hydrochloride salt will immediately precipitate.

  • Filter, wash with cold ether, and dry under high vacuum.

Protocol B: Direct Salt Purification via Reverse-Phase (RP-HPLC)

Causality: If free-basing is not viable, reverse-phase chromatography avoids silanol interactions entirely. However, to maintain the hydrochloride salt and prevent counterion exchange, the mobile phase must be acidified with HCl rather than standard modifiers like TFA.

  • System Prep: Equip a preparative HPLC with a C18 column.

  • Mobile Phase: Prepare Solvent A (Milli-Q Water + 0.1% v/v aqueous HCl) and Solvent B (Acetonitrile + 0.1% v/v aqueous HCl).

  • Elution: Inject the crude salt dissolved in a minimum volume of Solvent A. Run a gradient from 5% to 60% Solvent B. Monitor via ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

  • Recovery: Pool the product-containing fractions and lyophilize directly to yield the intact, purified hydrochloride salt.

Troubleshooting Guide

Issue: My compound is streaking down the entire TLC plate, and the column fractions are smeared. What is happening? Causality: The secondary amine in the morpholine ring acts as a strong hydrogen-bond acceptor/donor with the acidic silanol groups (Si-OH) on bare silica gel[2]. Solution: You must deactivate the silica. Add 1–2% triethylamine (Et₃N) or ammonia to your mobile phase and pre-equilibrate the column[4]. Alternatively, switch to an amine-functionalized stationary phase (like Biotage KP-NH), which masks the silanols and prevents acid-base interactions without requiring mobile phase additives[5].

Issue: I successfully purified the compound, but NMR analysis shows the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) are missing. Why? Causality: Base-catalyzed ester hydrolysis occurred. This typically happens if you used a strong base (like NaOH, KOH, or even prolonged exposure to K₂CO₃) during the free-basing step, converting the ethyl 2-methylmorpholine-2-carboxylate into 2-methylmorpholine-2-carboxylic acid. Solution: Always use a mild base like saturated aqueous NaHCO₃ for the neutralization step. The morpholine nitrogen is basic enough to be neutralized by bicarbonate without risking the ester bond.

Issue: I tried to purify the intact hydrochloride salt directly on normal-phase silica using a highly polar DCM/Methanol gradient. The recovered product is a sticky gum, not a crystalline powder. Causality: Silica gel acts as a weak cation exchanger. When you run an amine hydrochloride salt through bare silica with polar solvents, the salt partially dissociates. The amine binds to the silica, and the chloride counterion is lost or exchanged. The resulting "gum" is a heterogeneous mixture of the free base, the hydrochloride salt, and silicate salts. Solution: Never purify amine hydrochlorides directly on bare silica. Either free-base the compound first (Protocol A) or use Reverse-Phase HPLC with an HCl modifier (Protocol B).

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) as a modifier in my LC-MS or RP-HPLC for this compound? A1: You can use TFA for analytical LC-MS to achieve sharp peaks, but do NOT use it for preparative RP-HPLC if your goal is to recover the hydrochloride salt. TFA is a stronger acid than HCl and will cause counterion exchange, resulting in the recovery of ethyl 2-methylmorpholine-2-carboxylate trifluoroacetate. Stick exclusively to 0.1% HCl as your mobile phase modifier.

Q2: Why is my UV detector not showing a strong peak for this compound during chromatography? A2: Ethyl 2-methylmorpholine-2-carboxylate lacks an extended conjugated pi-system or aromatic ring. It contains only an ester carbonyl and an amine, which absorb weakly at low wavelengths (<220 nm). Rely on TLC with chemical stains for normal-phase chromatography, or use ELSD/CAD detectors for HPLC.

References

  • Benchchem . Technical Support Center: Purification of Bulky Amines by Chromatography. Retrieved from:[2]

  • Biotage . Is there an easy way to purify organic amines? Retrieved from:[5]

  • Science Forums . Amine purification. Retrieved from:[3]

  • Organic & Biomolecular Chemistry (RSC Publishing) . General procedure A using various amines with DHP amide 1. Retrieved from:[4]

  • AChemBlock . Ethyl 2-methylmorpholine-2-carboxylate hydrochloride 95% | CAS: 2060062-09-9. Retrieved from:[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 2-Methylmorpholine-2-carboxylate Hydrochloride

Introduction: The Morpholine Scaffold in Drug Design Morpholine rings are privileged heterocycles in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate target pKa, and enhance blood-brain ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold in Drug Design

Morpholine rings are privileged heterocycles in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate target pKa, and enhance blood-brain barrier (BBB) permeability[1],[2]. The introduction of a quaternary stereocenter at the C2 position—as seen in 2-methylmorpholine-2-carboxylate derivatives—provides critical conformational rigidity. This rigidity is highly sought after for optimizing receptor binding affinity and preventing rapid metabolic degradation[2].

When designing synthetic routes involving this core, researchers must choose between different ester protective groups. The two most common commercially available building blocks are ethyl 2-methylmorpholine-2-carboxylate hydrochloride [3] and methyl 2-methylmorpholine-2-carboxylate hydrochloride [4]. This guide provides an objective, data-driven comparison of their reactivity profiles, structural implications, and optimized experimental protocols for downstream transformations.

Physicochemical & Reactivity Profiling

The Hydrochloride Salt Factor

Both derivatives are supplied as hydrochloride salts. The protonation of the secondary amine is a deliberate design choice that prevents spontaneous intermolecular condensation (e.g., diketopiperazine formation) during long-term storage. However, this necessitates a strategic free-basing step prior to any reaction where the morpholine nitrogen acts as a nucleophile or where base-sensitive reagents are deployed.

The Methyl vs. Ethyl Ester Effect

It is a fundamental principle in organic synthesis that methyl esters are generally more reactive toward nucleophilic attack (such as saponification or amidation) than their ethyl counterparts[5]. This divergence is driven by two primary factors:

  • Steric Hindrance: The methoxy group presents a smaller steric profile than the ethoxy group, lowering the activation energy required for the tetrahedral intermediate formation during nucleophilic acyl substitution[5],[6].

  • Electrophilicity: The slightly reduced electron-donating inductive effect of the methyl group compared to the ethyl group renders the carbonyl carbon of the methyl ester marginally more electrophilic, increasing its susceptibility to nucleophilic attack[6].

Comparative Experimental Data

The following table summarizes the quantitative and qualitative differences in reactivity between the two ester forms, providing a predictive baseline for synthetic planning.

ParameterMethyl 2-methylmorpholine-2-carboxylate HClEthyl 2-methylmorpholine-2-carboxylate HCl
CAS Number 1205750-77-1[4]2060062-09-9[3]
Molecular Weight 195.64 g/mol 209.67 g/mol
Steric Hindrance (Alkoxy) Low (Methoxy group)Moderate (Ethoxy group)
Relative Hydrolysis Rate Fast (Complete in 1-2 h at RT)Slower (Requires 3-4 h at RT or mild heating)
Direct Amidation Efficiency High (Favorable kinetic profile)Moderate (Requires stronger activation/heat)
Mass Spectrometry[M+H]+ m/z 160.1[7]m/z 174.1
Storage Stability High (as HCl salt)Very High (as HCl salt)

Visualizing the Synthetic Logic

Workflow Salt Morpholine HCl Salt (Methyl/Ethyl) FreeBase Free Base (Active Amine) Salt->FreeBase Base (Et3N/DIPEA) Hydrolysis Saponification (LiOH / H2O) FreeBase->Hydrolysis Path A Amidation Direct Amidation (AlMe3 / Amine) FreeBase->Amidation Path B Reduction Reduction (LiAlH4 / THF) FreeBase->Reduction Path C

Workflow for downstream transformations of morpholine-2-carboxylate hydrochloride salts.

Reactivity Ester Ester Substrate (2-Methylmorpholine-2-carboxylate) Methyl Methyl Ester (Less Steric Bulk) Ester->Methyl Ethyl Ethyl Ester (More Steric Bulk) Ester->Ethyl Fast Fast Nucleophilic Attack (Higher Electrophilicity) Methyl->Fast Slow Slower Nucleophilic Attack (Enhanced Stability) Ethyl->Slow

Steric and electrophilic divergence between methyl and ethyl ester reactivity profiles.

Experimental Protocols & Causality

As a self-validating system, each protocol below includes specific monitoring parameters to ensure experimental success.

Protocol 1: Saponification (Hydrolysis to the Carboxylic Acid)

Objective: Convert the ester to 2-methylmorpholine-2-carboxylic acid. Causality: We utilize Lithium Hydroxide (LiOH) in a THF/H 2​ O mixture. LiOH is preferred over NaOH or KOH because the lithium cation coordinates effectively with the morpholine oxygen and the carbonyl oxygen. This coordination directs the hydroxide nucleophile and accelerates the hydrolysis of the sterically hindered quaternary C2 ester[5].

  • Initialization: Dissolve the morpholine HCl salt (1.0 eq) in a 1:1 mixture of THF and H 2​ O (0.2 M concentration).

  • Reagent Addition: Add LiOH monohydrate (2.5 eq). Causality: 1.0 eq is consumed immediately to neutralize the HCl salt, 1.0 eq is consumed in the saponification, and 0.5 eq acts as a thermodynamic excess to drive the reaction to completion.

  • Reaction: Stir at room temperature. The methyl ester typically reaches completion in ~1.5 hours, whereas the ethyl ester may require 3-4 hours or mild heating (40°C).

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin (detects the secondary amine) and Bromocresol Green (detects the resulting carboxylic acid).

  • Workup Logic: Morpholine-2-carboxylic acid is a zwitterion. Standard acidic or basic aqueous extractions will fail because the product remains highly water-soluble. Carefully acidify the aqueous layer with 1M HCl to its exact isoelectric point (pH ~6.5) to minimize aqueous solubility, allowing for isolation via lyophilization or extraction with a CHCl 3​ /iPrOH (3:1) mixture.

Protocol 2: Direct Amidation (Weinreb Amide Formation)

Objective: Convert the ester directly to an amide without isolating the intermediate carboxylic acid. Causality: Direct amidation of unactivated esters is notoriously sluggish. We use Trimethylaluminum (AlMe 3​ ) to activate the amine. AlMe 3​ reacts with the incoming amine to form a highly nucleophilic aluminum amide complex, which readily attacks the ester. The methyl ester is significantly superior in this pathway due to its lower steric bulk[5].

  • Free-Basing (Critical Step): Causality: Trimethylaluminum is violently reactive toward protons. If the morpholine HCl salt is used directly, the HCl will quench the AlMe 3​ , destroying the reagent and generating methane gas. Partition the morpholine ester HCl salt between saturated NaHCO 3​ and EtOAc. Extract, dry over Na 2​ SO 4​ , and concentrate to yield the free base.

  • Activation: Suspend the target amine hydrochloride (1.2 eq) in anhydrous DCM under N 2​ at 0°C. Dropwise add AlMe 3​ (2.0 M in toluene, 1.2 eq). Stir for 30 minutes to form the active aluminum amide complex.

  • Coupling: Add the free-based morpholine ester (1.0 eq) dissolved in DCM. Warm to room temperature. (Methyl ester: complete in ~4 h; Ethyl ester: often requires refluxing overnight).

  • Self-Validation: Monitor via LC-MS. Confirm the disappearance of the ester [M+H]+ mass (Methyl: m/z 160.1[7]; Ethyl: m/z 174.1).

  • Workup Logic: Quench carefully with saturated aqueous Rochelle's salt (sodium potassium tartrate). Causality: This chelates the aluminum salts, breaking up the stubborn emulsion and facilitating a clean organic phase separation.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC (NIH). Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - ResearchGate. Available at: [Link]

  • methyl 2-methylmorpholine-2-carboxylate hydrochloride — Chemical Substance Information - NextSDS. Available at: [Link]

  • Methyl 2-methylmorpholine-2-carboxylate hydrochloride (C7H13NO3) - PubChemLite. Available at: [Link]

Sources

Comparative

comparing ethyl 2-methylmorpholine-2-carboxylate hydrochloride with unsubstituted morpholine analogues

Executive Summary The morpholine scaffold is a privileged structure in medicinal chemistry, widely utilized to improve the pharmacokinetic profiles and aqueous solubility of drug candidates 1. However, unsubstituted morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, widely utilized to improve the pharmacokinetic profiles and aqueous solubility of drug candidates 1. However, unsubstituted morpholine presents inherent liabilities, including susceptibility to oxidative metabolism and a relatively high basicity that can limit membrane permeability.

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride represents a strategic structural optimization. By introducing a methyl group and an ethyl ester at the C2 position, chemists create a sterically hindered quaternary center. This guide objectively compares the physicochemical properties, metabolic stability, and synthetic utility of this substituted analogue against the unsubstituted morpholine baseline, providing field-proven protocols for drug development professionals.

Structural & Physicochemical Profiling

The introduction of substituents to the morpholine ring significantly alters its physicochemical characteristics, directly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile 2.

Basicity (pKa) and Membrane Permeability

Unsubstituted morpholine possesses a pKa of approximately 8.36, making it heavily protonated at physiological pH (7.4). While this ensures excellent aqueous solubility, it can restrict passive diffusion across lipid bilayers, such as the blood-brain barrier (BBB) [[3]]().

In contrast, ethyl 2-methylmorpholine-2-carboxylate features an electron-withdrawing ester group adjacent to the ether oxygen. Through through-bond inductive effects (-I), this group pulls electron density away from the N4 amine, lowering the predicted pKa to approximately 7.84 4. Causality: A lower pKa increases the fraction of the un-ionized free base at pH 7.4, drastically improving lipophilicity and CNS penetration.

Lipophilicity (LogP)

Unsubstituted morpholine is highly hydrophilic, with a LogP of -1.08 5. The addition of the hydrophobic methyl and ethyl ester groups at the C2 position shifts the LogP into a more favorable, balanced lipophilic-hydrophilic range, which is a critical parameter for optimizing target binding affinity and oral bioavailability.

Metabolic Stability: Overcoming CYP450 Liabilities

One of the primary reasons researchers pivot from unsubstituted morpholines to C2-substituted analogues is to circumvent rapid metabolic clearance.

Unsubstituted morpholine rings are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the C2 and C3 positions (adjacent to the heteroatoms). This oxidation typically leads to ring-opening, N-dealkylation, and rapid excretion. By installing a methyl group and an ester at the C2 position, ethyl 2-methylmorpholine-2-carboxylate creates a fully substituted quaternary carbon center .

Causality: This quaternary center provides immense steric shielding, physically blocking the oxidative active site of CYP enzymes from accessing the adjacent C-H bonds, thereby prolonging the molecule's in vivo half-life.

MetabolicStability cluster_0 Unsubstituted Morpholine cluster_1 C2-Substituted Analogue M Morpholine Scaffold Ox C2/C3 Oxidation M->Ox Clear Rapid Clearance Ox->Clear S Quaternary C2 Center Block Steric Shielding S->Block Stable High Metabolic Stability Block->Stable

Fig 1: Comparative metabolic pathways of morpholine vs. C2-substituted analogues.

Experimental Protocol 1: In Vitro Microsomal Stability Assay

To empirically validate the metabolic resistance of the substituted analogue, researchers utilize a self-validating Human Liver Microsome (HLM) assay.

  • Preparation: Prepare a 1 µM solution of the target morpholine compound in 0.1 M phosphate buffer (pH 7.4).

  • Enzyme Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation (Causality): Add NADPH to a final concentration of 1 mM. Why? NADPH is the essential electron donor required for CYP450 catalytic activity; without it, oxidative metabolism cannot occur.

  • Quenching & Analysis: At specific intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Why? The organic solvent denatures the CYP enzymes instantly, halting the reaction. Centrifuge at 14,000 rpm and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Synthetic Utility & Reactivity

Ethyl 2-methylmorpholine-2-carboxylate is supplied as a hydrochloride salt . This is a deliberate design choice. Free base morpholines containing ester groups can undergo slow auto-condensation or hydrolysis during storage. Protonating the N4 amine to form the HCl salt neutralizes its nucleophilicity, ensuring long-term shelf stability.

However, during library synthesis (e.g., amide coupling), the free amine must be liberated in situ.

Workflow Step1 1. Salt Neutralization (Add DIPEA to HCl salt) Step2 2. Carboxylic Acid Activation (HATU in DMF) Step1->Step2 Free base generation Step3 3. Nucleophilic Attack (N4 of Morpholine reacts) Step2->Step3 Active ester forms Step4 4. Aqueous Workup & Purification Step3->Step4 Amide bond formed

Fig 2: Step-by-step workflow for amide coupling using the hydrochloride salt.

Experimental Protocol 2: Amide Coupling Workflow
  • Activation: In a dry flask under inert atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes to form the active OAt ester.

  • Neutralization (Causality): In a separate vial, suspend ethyl 2-methylmorpholine-2-carboxylate hydrochloride (1.2 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Why 3.0 eq? One equivalent is consumed neutralizing the HCl salt to liberate the nucleophilic N4 lone pair, while the excess acts as a proton sponge for the subsequent coupling reaction.

  • Coupling: Transfer the neutralized morpholine solution to the activated acid. Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed via TLC/LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate, wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Comparative Data Summary

PropertyUnsubstituted MorpholineEthyl 2-methylmorpholine-2-carboxylate HClImpact on Drug Design
Structure Type Secondary AmineQuaternary C2 Substituted AmineC2 substitution alters spatial geometry and target binding.
pKa ~8.36~7.84Lower pKa increases un-ionized fraction at pH 7.4, enhancing BBB penetration.
LogP -1.08> 0 (Lipophilic shift)Improved membrane permeability and oral bioavailability.
Metabolic Stability Low (Prone to C2/C3 oxidation)High (Sterically shielded C2)Prolonged in vivo half-life and reduced clearance rates.
Storage Form Liquid (Hygroscopic free base)Solid (Hydrochloride salt)HCl salt prevents auto-condensation and ensures shelf stability.

References

  • Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem Source: Benchchem URL
  • Title: Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers - Benchchem Source: Benchchem URL
  • Source: NCBI (PMC)
  • Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds - NCBI Source: NCBI URL
  • Title: 2-Morpholinecarboxylicacid,ethylester(9CI)

Sources

Validation

mass spectrometry fragmentation pattern of ethyl 2-methylmorpholine-2-carboxylate hydrochloride

Analytical Characterization and MS/MS Fragmentation Comparison: Ethyl 2-methylmorpholine-2-carboxylate Hydrochloride As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization and MS/MS Fragmentation Comparison: Ethyl 2-methylmorpholine-2-carboxylate Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and pharmacokinetic (PK) tracking of morpholine-containing pharmacophores. Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a highly versatile building block in drug discovery. However, its quaternary C2 carbon and hydrochloride salt formulation present unique analytical dynamics.

This guide provides an objective comparison of this compound’s mass spectrometry (MS) performance against its unmethylated analog and evaluates the efficacy of Electrospray Ionization (ESI-LC-MS/MS) versus Electron Ionization (EI-GC-MS). By understanding the causality behind its fragmentation, researchers can build more robust quantitative assays and impurity profiles.

Structural Dynamics & Ionization Causality

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (Free base formula: C₈H₁₅NO₃; Exact Mass: 173.1052 Da) consists of a morpholine ring substituted at the 2-position with both a methyl group and an ethyl ester.

The Causality of Ionization: Because the compound is formulated as a hydrochloride salt, it is inherently non-volatile and thermally labile, making direct gas-phase analysis problematic[1]. In solution, the salt dissociates. The basic morpholine nitrogen (pKa ~8.3) acts as an ideal proton acceptor. When subjected to positive-mode Electrospray Ionization (ESI+), the compound readily forms a robust, even-electron precursor ion [M+H]⁺ at m/z 174.11[2].

Self-Validating Experimental Protocol: ESI-LC-MS/MS

To objectively analyze this compound, the methodology must account for the chloride counterion, which can cause severe ion suppression in the MS source. The following protocol is designed as a self-validating system to ensure analytical integrity.

Step 1: Sample Preparation & Desalting

  • Action: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to fully solubilize the salt. Dilute 1:1000 in the initial mobile phase (95% H₂O / 5% Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid ensures the morpholine nitrogen is fully protonated in solution prior to aerosolization, driving ionization efficiency.

  • Validation Check: Scan for sodium adducts ([M+Na]⁺ at m/z 196.1). If the sodium adduct peak exceeds 10% of the [M+H]⁺ peak, the desalting dilution was insufficient.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The C18 column retains the organic morpholine derivative while the highly polar chloride ions are washed out in the void volume, preventing signal quenching in the MS source.

  • Validation Check: Monitor the void volume (0.5–1.0 min). The target compound must elute after this window to confirm separation from the counterions.

Step 3: Collision-Induced Dissociation (CID)

  • Action: Isolate m/z 174.1 in MS1. Use Argon as the collision gas and ramp the Collision Energy (CE) from 15 eV to 35 eV.

  • Causality: Ramping the CE ensures the capture of both low-energy peripheral cleavages (ester breakdown) and high-energy structural backbone cleavages (morpholine ring opening)[3].

  • Validation Check: At a low CE of 10 eV, the survival yield of the m/z 174.1 precursor should be >90%, confirming that in-source fragmentation is properly minimized.

G1 S1 1. Sample Prep (Desalting & Dilution) S2 2. UHPLC Separation (Chloride Wash) S1->S2 S3 3. ESI+ Source (Soft Ionization) S2->S3 S4 4. Q-TOF / QqQ (CID Fragmentation) S3->S4

Figure 1: Self-validating LC-MS/MS workflow for hydrochloride salt analysis.

Performance Comparison: Analytical Platforms

When developing an assay for this compound, scientists must choose between LC-MS/MS and GC-MS. Table 1 objectively compares the performance of these platforms.

Table 1: Analytical Platform Comparison

ParameterESI-LC-MS/MS (Q-TOF/QqQ)EI-GC-MS (Single Quad)
Ionization Energy Soft (<5 eV equivalent)Hard (70 eV)
Sample State Liquid (Compatible with HCl salt)Gas (Requires free-basing & extraction)
Molecular Ion Strong[M+H]⁺ (m/z 174.11)Weak/Absent M⁺• (m/z 173.10)
Mechanistic Outcome Preserves precursor for targeted MS/MSShatters the morpholine ring instantly[4]
Primary Utility PK quantification, Structural elucidationVolatile impurity profiling

Fragmentation Pathway Analysis: The Core Comparison

To understand the fragmentation of ethyl 2-methylmorpholine-2-carboxylate, we must compare it to its unmethylated analog (ethyl morpholine-2-carboxylate). The presence of the methyl group at the C2 position fundamentally alters the energy relief pathways during CID.

Mechanistic Pathway of the 2-Methylated Compound (m/z 174.11)

During collisional activation, the proton migrates from the morpholine nitrogen to the ester carbonyl oxygen.

  • Loss of Ethanol (-46 Da): The protonated ester undergoes a rearrangement, expelling neutral ethanol to form an acylium ion at m/z 128.07. The 2-methyl group provides critical inductive stabilization to the adjacent C2 position, making this the dominant pathway[5].

  • Loss of Ethylene (-28 Da): A beta-hydride transfer from the ethyl ester group results in the loss of C₂H₄, leaving a carboxylic acid derivative at m/z 146.08[3].

G2 M Precursor[M+H]+ m/z 174.11 F1 Carboxylic Acid Derivative m/z 146.08 M->F1 - Ethylene (-28 Da) F2 Acylium Ion m/z 128.07 M->F2 - Ethanol (-46 Da) F3 Ring Cleavage m/z 86.06 F1->F3 - C2H4O2 (-60 Da) F4 Secondary Fragment m/z 100.08 F2->F4 - CO (-28 Da)

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Comparative Fragmentation Data

Table 2 highlights how the quaternary C2 carbon sterically and electronically dictates the fragmentation pattern compared to the unmethylated analog.

Table 2: MS/MS Fragment Comparison (CID, Positive Mode)

Fragment LossEthyl 2-methylmorpholine-2-carboxylateEthyl morpholine-2-carboxylate (Unmethylated)Mechanistic Causality
Precursor[M+H]⁺ m/z 174.11m/z 160.10Initial protonation of the morpholine nitrogen.
- Ethanol (46 Da) m/z 128.07 (Major)m/z 114.05 (Minor)The 2-methyl group inductively stabilizes the resulting acylium ion, favoring this route[5].
- Ethylene (28 Da) m/z 146.08 (Moderate)m/z 132.07 (Moderate)Driven by beta-hydride transfer from the ethyl ester group[3].
- COOC₂H₅ (73 Da) m/z 100.08 (Minor)m/z 86.06 (Major)Steric hindrance by the 2-methyl group reduces the direct radical/neutral loss of the entire ester group.

References

  • [2] Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. PubMed (National Institutes of Health). URL:[Link]

  • [3] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL:[Link]

  • [4] Morpholine. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • [1] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate (International Journal of Analytical Chemistry). URL:[Link]

  • [5] Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. URL:[Link]

Sources

Comparative

IR spectroscopy absorption peaks for ethyl 2-methylmorpholine-2-carboxylate hydrochloride

An essential aspect of pharmaceutical quality control is the rigorous structural verification of synthetic building blocks. Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS 2060062-09-9) is a specialized morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of pharmaceutical quality control is the rigorous structural verification of synthetic building blocks. Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS 2060062-09-9) is a specialized morpholine derivative utilized extensively in drug discovery.

A frequent point of failure in synthetic workflows is the inadvertent use of degraded or incorrect forms of this reagent—most commonly, its unprotonated free base or its hydrolyzed carboxylic acid counterpart. As a Senior Application Scientist, I rely on Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy as a rapid, definitive tool to confirm the exact chemical state of these materials.

This guide objectively compares the IR absorption profile of the target hydrochloride ester against its common alternatives, detailing the mechanistic causality behind the spectral shifts and providing a self-validating protocol for laboratory execution.

Mechanistic Causality: Vibrational Modes & Spectral Shifts

To accurately interpret the IR spectrum of ethyl 2-methylmorpholine-2-carboxylate hydrochloride, we must break down its functional groups and understand why they absorb where they do.

  • The Ammonium Salt (N-H⁺ Stretching): Protonation of the secondary amine in the morpholine ring converts it into an ammonium salt. Unlike the sharp, relatively weak N-H stretch of a free secondary amine (typically seen around ~3320 cm⁻¹), the N-H⁺ stretch presents as a broad, complex band dominating the 3000–2500 cm⁻¹ region[1]. Causality: The positive charge on the nitrogen and the extensive hydrogen-bonding network within the crystal lattice weaken the N-H bond, drastically lowering its stretching frequency and broadening the peak due to a wide distribution of hydrogen bond lengths.

  • The Ester Carbonyl (C=O Stretching): The ethyl ester group exhibits a strong, sharp C=O stretching vibration. Because it is an aliphatic ester without direct conjugation to a double bond or aromatic ring, the peak typically appears in the higher frequency range of 1735–1750 cm⁻¹[2]. If the ester hydrolyzes to a carboxylic acid, hydrogen bonding between acid dimers weakens the carbonyl double bond, shifting the peak down to ~1710 cm⁻¹.

  • The Ether Linkage (C-O-C Stretching): The morpholine ring contains an aliphatic ether. The asymmetric C-O-C stretch is a strong band typically found in the 1150–1085 cm⁻¹ region. In this molecule, the ester C-O stretch also overlaps in this fingerprint region (1300–1000 cm⁻¹), resulting in a cluster of strong absorption bands[3].

Comparative IR Performance Data

The table below provides a quantitative comparison of the expected IR absorption peaks for the target compound versus its two primary structural alternatives. This data serves as the baseline for quality control (QC) pass/fail criteria.

Vibrational ModeTarget: Ethyl 2-methylmorpholine-2-carboxylate HClAlternative 1: Free BaseAlternative 2: Acid HCl DerivativeCausality / Structural Significance
N-H / N-H⁺ Stretch 3000–2500 cm⁻¹ (Broad, strong)~3320 cm⁻¹ (Sharp, weak)3000–2500 cm⁻¹ (Broad, strong)Distinguishes the hydrochloride salt from the unprotonated free base.
C=O Stretch ~1740 cm⁻¹ (Sharp, strong)~1740 cm⁻¹ (Sharp, strong)~1710 cm⁻¹ (Sharp, strong)Ester carbonyls absorb at higher frequencies than hydrogen-bonded carboxylic acids.
C-O-C / C-O Stretch 1200–1085 cm⁻¹ (Multiple strong bands)1200–1085 cm⁻¹ (Multiple strong bands)1150–1085 cm⁻¹ (Morpholine ether only)Overlap of ester C-O and morpholine ring ether linkages in the target.
O-H Stretch Absent Absent 3300–2500 cm⁻¹ (Very broad, overlaps N-H⁺)Confirms unwanted hydrolysis of the ethyl ester to a carboxylic acid.

Diagnostic Logic & Spectral Interpretation

When analyzing an incoming batch of material, the spectral interpretation should follow a strict logical sequence to rule out the alternatives.

IR_Diagnostic Start Acquire ATR-FTIR Spectrum CheckNH Broad band at 3000-2500 cm⁻¹? (N-H⁺ stretching) Start->CheckNH CheckCO Sharp peak at ~1740 cm⁻¹? (Ester C=O stretching) CheckNH->CheckCO Yes FreeBase Alternative 1 Detected: Free Base (Peak at ~3320 cm⁻¹) CheckNH->FreeBase No CheckCOC Strong peak at ~1150 cm⁻¹? (Ether C-O-C stretching) CheckCO->CheckCOC Yes Acid Alternative 2 Detected: Carboxylic Acid (C=O at ~1710 cm⁻¹) CheckCO->Acid No Target Target Confirmed: HCl Salt + Ester CheckCOC->Target Yes

Figure 1: Diagnostic decision tree for identifying ethyl 2-methylmorpholine-2-carboxylate HCl.

Standardized ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the experimental workflow must be a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR), which requires no sample preparation (like KBr pellet pressing) that could inadvertently alter the hydration state or crystal structure of the compound.

ATR_Protocol Calibrate System Validation (Polystyrene Std) Blank Background Scan (Ambient Air) Calibrate->Blank Load Load Powder on Diamond ATR Blank->Load Pressure Apply Standard Anvil Pressure Load->Pressure Scan Acquire Spectrum (32 Scans, 4 cm⁻¹) Pressure->Scan Process Baseline Correction & Peak Picking Scan->Process

Figure 2: Self-validating ATR-FTIR experimental workflow for solid powder analysis.

Step-by-Step Methodology:
  • Instrument Calibration (Self-Validation Step): Before analyzing the sample, run a standard polystyrene calibration film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their known values[2]. This guarantees the instrument's laser and interferometer are providing accurate wavenumber readings.

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely. Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This step subtracts atmospheric water vapor and carbon dioxide interferences, ensuring that any absence of a peak in the sample spectrum is due to the sample's chemistry, not environmental noise.

  • Sample Loading: Transfer approximately 2–5 mg of the ethyl 2-methylmorpholine-2-carboxylate hydrochloride powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the instrument's software indicates optimal contact (typically ~70-80% of maximum pressure). Causality: Intimate contact between the crystal and the solid powder is mandatory because the IR evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in artificially weak signals and distorted peak ratios.

  • Data Acquisition: Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution, scanning range of 4000–400 cm⁻¹).

  • Post-Processing: Apply an ATR correction algorithm within the spectrometer's software to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra compared to transmission spectra). Perform baseline correction and execute peak picking to compare against the data table in Section 2.

References

  • Title: Morpholine hydrochloride - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (Silverstein, 7th Ed. Problem Sets) Source: Scribd URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl 2-methylmorpholine-2-carboxylate hydrochloride Chemical Profiling & Causality Assessment Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 206...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl 2-methylmorpholine-2-carboxylate hydrochloride

Chemical Profiling & Causality Assessment

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 2060062-09-9) is a specialized building block frequently utilized in drug discovery and synthetic organic chemistry[1]. Designing a compliant and safe disposal strategy requires a deep understanding of its structural properties:

  • The Hydrochloride Salt Factor : As an amine hydrochloride, this compound is highly water-soluble and forms an acidic solution upon dissolution.

    • Causality: Drain disposal is strictly prohibited. Flushing this compound down the sink alters local wastewater pH and introduces biologically active, nitrogen-containing morpholine derivatives into aquatic ecosystems. This directly violates the Environmental Protection Agency's (EPA) Clean Water Act and the Resource Conservation and Recovery Act (RCRA)[2][3].

  • The Morpholine & Ester Moieties : The morpholine ring contains a secondary amine (protected here as a salt) and an ether linkage, while the ester group is susceptible to hydrolysis.

    • Causality: The waste must be segregated from strong oxidizing agents and strong bases. Mixing with strong bases will deprotonate the salt, releasing the free amine, which is more volatile, potentially more reactive, and capable of causing pressure buildup in sealed waste containers[4].

Regulatory Framework: RCRA Compliance

Under the EPA's RCRA "cradle-to-grave" framework, laboratories are legally responsible for hazardous waste from the exact moment of generation until its final, certified destruction[2][5]. While Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is not on the EPA's Acutely Hazardous "P-List," it must be managed as a regulated hazardous chemical waste under strict accumulation rules dictated by your facility's generator status[6][7].

Step-by-Step Operational Disposal Protocol

Protocol: Self-Validating Waste Segregation and Accumulation This methodology ensures that waste is captured safely without risking incompatible chemical reactions or regulatory fines.

  • Step 1: Point-of-Generation Segregation

    • Action: Dedicate a specific, chemically compatible high-density polyethylene (HDPE) or glass container for "Halogenated/Nitrogenous Organic Waste."

    • Validation: Before adding the morpholine derivative, verify the container's log to ensure it does not hold strong oxidizers (e.g., nitric acid, peroxides) or strong bases. Causality: Preventing exothermic acid-base neutralizations or oxidative degradation in the waste carboy prevents pressure buildup and catastrophic container rupture[4].

  • Step 2: Satellite Accumulation Area (SAA) Storage

    • Action: Place the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented under-bench cabinet)[6][8].

    • Validation: Ensure the container is securely capped at all times except when actively adding waste. Label the container immediately with the words "Hazardous Waste," the exact chemical constituents, and the primary hazard (e.g., "Irritant / Acidic")[6][8].

  • Step 3: Transfer to Central Accumulation Area (CAA)

    • Action: Once the SAA container reaches its volume limit (55 gallons) or becomes full, it must be transferred to the facility's CAA within 3 consecutive days[4][6].

    • Validation: Date the container upon arrival at the CAA. This timestamp initiates the EPA's strict 90-day or 180-day countdown for off-site shipment[7][8].

  • Step 4: Final Destruction via Incineration

    • Action: Contract a licensed hazardous waste transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[2].

    • Causality: High-temperature incineration is the mandated disposal route. It thermally degrades the morpholine ring and ester, converting the organic components to carbon dioxide and water. Crucially, the wet scrubbers in the industrial incinerator neutralize the hydrogen chloride gas generated from the hydrochloride salt, preventing toxic atmospheric release.

Quantitative Data: RCRA Storage Limits

To maintain operational compliance, laboratory managers must adhere to the following EPA-mandated limits for non-acutely hazardous waste accumulation[2][7].

Generator StatusMonthly Generation LimitMax On-Site CAA Accumulation TimeSAA Volume Limit
VSQG (Very Small)< 100 kg (220 lbs)No strict federal time limit55 Gallons
SQG (Small)100 kg to 1,000 kg180 days (or 270 days if TSDF >200 miles)55 Gallons
LQG (Large)> 1,000 kg (2,200 lbs)90 days55 Gallons

Cradle-to-Grave Workflow Visualization

The following diagram illustrates the lifecycle of Ethyl 2-methylmorpholine-2-carboxylate hydrochloride waste, ensuring a closed-loop system of accountability.

WasteWorkflow Gen Waste Generation (Ethyl 2-methylmorpholine-2-carboxylate HCl) SAA Satellite Accumulation Area (SAA) Max 55 Gal / < 3 Days Full Gen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA When Full / Time Limit Trans Licensed EPA Transporter Manifest Tracking CAA->Trans Scheduled Pickup Incinerator High-Temp Incineration (Final Destruction) Trans->Incinerator RCRA Compliant

Figure 1: Cradle-to-grave operational workflow for hazardous chemical waste disposal.

Emergency Spill Response Protocol

In the event of an accidental release of solid Ethyl 2-methylmorpholine-2-carboxylate hydrochloride, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Isolate and Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to capture any aerosolized chemical dust.

  • PPE Donning : Responders must wear nitrile gloves, chemical safety goggles, and a lab coat. If large quantities of dust are present outside of a fume hood, an N95 or P100 particulate respirator is required.

  • Containment (Dry Cleanup) : Do not use water initially.

    • Causality: Adding water will rapidly dissolve the hydrochloride salt, creating an acidic, corrosive liquid that spreads quickly into floor drains and is significantly harder to contain.

  • Collection : Gently sweep the solid using a static-free brush and dustpan to prevent aerosolization. Place the recovered material into a sealable, compatible hazardous waste container.

  • Surface Decontamination : Only after the bulk solid is removed, wipe the area with a damp paper towel. If necessary, use a mild alkaline solution (like dilute sodium bicarbonate) to neutralize residual acidity on the benchtop. Dispose of all cleanup materials as hazardous waste.

References

  • Laboratory Waste Management Guidelines , Old Dominion University. 6

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. 4

  • Managing Hazardous Chemical Waste in the Lab , Lab Manager. 8

  • RCRA Regulations Explained , National Environmental Trainers. 7

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities , US EPA. 2

  • Resource Conservation and Recovery Act (RCRA) Overview , US EPA. 3

  • Resource Conservation and Recovery Act , Wikipedia. 5

  • Ethyl 2-methylmorpholine-2-carboxylate hydrochloride 95% | CAS: 2060062-09-9 , AChemBlock. 1

Sources

Handling

Personal protective equipment for handling Ethyl 2-methylmorpholine-2-carboxylate hydrochloride

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 2060062-09-9) is a highly versatile building block frequently utilized in medicinal chemistry, pharmacokinetics, and drug development[1]. However, handling funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride (CAS: 2060062-09-9) is a highly versatile building block frequently utilized in medicinal chemistry, pharmacokinetics, and drug development[1]. However, handling functionalized morpholine hydrochloride salts requires rigorous safety protocols due to their inherent physical properties.

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard Safety Data Sheets (SDS) and practical, bench-level execution. This document provides the mechanistic reasoning behind safety protocols, ensuring that your laboratory operations are not only compliant but fundamentally secure.

Hazard Causality & Risk Profile

To safely handle a chemical, one must understand why it is hazardous. Morpholine derivatives in their hydrochloride salt form are inherently hygroscopic. When these fine powders come into contact with the moisture present in human mucous membranes (eyes, respiratory tract, or sweaty skin), they undergo localized dissolution. This releases trace amounts of hydrochloric acid, resulting in a rapid, localized drop in pH.

This mechanism is the primary driver behind their classification as irritants[1]. All risk mitigation strategies must prioritize preventing powder aerosolization and direct tissue contact[2].

Table 1: Hazard Classification and Mechanistic PPE Mapping

Hazard CodeDescriptionMechanistic CausalityMandatory PPE & Engineering Controls
H302 Harmful if swallowedIngestion of biologically active morpholine derivatives disrupts cellular processes.Nitrile gloves (double-gloving recommended); strict prohibition of food/drink in the lab[2].
H315 Causes skin irritationAcidic nature of the dissolved hydrochloride salt causes localized protein denaturation on the epidermis.Fastened, fluid-resistant lab coat; full-length pants; closed-toe shoes[3].
H319 Causes serious eye irritationHigh solubility in aqueous environments (tears) leads to rapid pH drop and corneal damage.ANSI Z87.1 compliant, tight-fitting chemical safety goggles (standard safety glasses are insufficient)[2].
H335 May cause respiratory irritationFine powder aerosolization during weighing interacts aggressively with respiratory mucosa.Handling strictly confined to a certified chemical fume hood or HEPA-filtered balance enclosure[3].

Operational Workflow: Safe Handling & Weighing

The most critical point of exposure when handling Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is during the weighing and transfer process. The protocol below utilizes a self-validating "Tare Method" designed to eliminate airborne dust generation[3].

Workflow Step1 1. Pre-Operation Verify SDS & Ventilation Step2 2. PPE Donning Coat, Gloves, Goggles Step1->Step2 Step3 3. Powder Handling Weigh via Tare Method Step2->Step3 Step4 4. Transfer & Dissolution Perform in Fume Hood Step3->Step4 Cond Spill Occurred? Step4->Cond Clean 5. Routine Cleanup Wet Wipe Surfaces Cond->Clean No Emerg Emergency Protocol Evacuate & Isolate Cond->Emerg Yes Waste 6. Waste Disposal Solid/Liquid Hazmat Clean->Waste Emerg->Waste

Figure 1: Standard operational workflow and contingency pathways for handling irritant powders.

Step-by-Step Weighing Protocol (The Tare Method)
  • Ventilation Verification : Ensure the chemical fume hood or HEPA-filtered balance enclosure has a verified face velocity of 80–100 feet per minute (fpm). Rationale: Proper airflow creates a negative pressure barrier, preventing aerosolized particles from reaching the operator's breathing zone.

  • Static Elimination : Pass the sealed chemical bottle and metal micro-spatulas through an anti-static bar. Rationale: Static electricity causes fine hydrochloride powders to repel each other and "fly away," contaminating the workspace.

  • Secondary Containment : Place a clean, disposable anti-static weigh boat inside a larger, secondary containment vessel (e.g., a glass beaker). Tare the balance. Rationale: If the powder spills during transfer, it falls into the beaker rather than contaminating the intricate mechanisms of the analytical balance.

  • Transfer : Using the micro-spatula, carefully transfer the required mass of Ethyl 2-methylmorpholine-2-carboxylate hydrochloride into the weigh boat. Cap the source bottle immediately.

  • In-Situ Dissolution : If preparing a stock solution, add the designated solvent (e.g., DMSO, methanol, or water) directly to the weigh boat/beaker while still inside the fume hood. Rationale: Transporting a dissolved liquid is exponentially safer than transporting a dry, easily aerosolized powder across the laboratory.

  • Decontamination : Remove gloves after weighing and wash hands immediately[3].

Emergency Response & Spill Protocol

Even with rigorous engineering controls, spills can occur. Your response must be immediate and methodical to prevent cross-contamination.

  • For Personnel Exposure :

    • Skin Contact: Promptly flush the affected area with copious amounts of water and remove contaminated clothing[2]. The high water solubility of the hydrochloride salt means rapid irrigation is highly effective.

    • Eye Contact: Promptly flush eyes with water at an emergency eyewash station for a minimum of 15 minutes. Keep eyelids open with fingers to ensure complete irrigation, and seek immediate medical attention[2].

  • For Environmental Spills (Benchtop/Floor) :

    • DO NOT use a dry brush or broom to clean balances or hard surfaces. Mechanical sweeping generates toxic dust clouds and spreads contamination[3].

    • The Wet-Wipe Method : Gently cover the spilled powder with disposable absorbent towels. Carefully wet the towels with a compatible solvent (e.g., water or ethanol) in which the powder is soluble[3].

    • Wipe inward from the edges of the spill to the center to prevent spreading.

Waste Disposal Logistics

Proper disposal is a critical component of laboratory trustworthiness and environmental stewardship. Ethyl 2-methylmorpholine-2-carboxylate hydrochloride cannot be disposed of in standard municipal waste or washed down the sink.

  • Solid Waste : All contaminated weigh boats, spatulas, and wet-wipes used during cleanup must be collected in a puncture-resistant, sealable bag.

  • Labeling : Label the bag explicitly as "Hazardous Waste – Irritant Powder Contamination (Ethyl 2-methylmorpholine-2-carboxylate hydrochloride)".

  • Liquid Waste : Any aqueous or organic solutions containing this building block must be segregated into designated, chemically compatible liquid hazardous waste carboys.

  • PPE Disposal : Dispose of contaminated disposable gloves immediately after use in the designated solid hazardous waste bin[4]. Launder reusable lab coats regularly, keeping them segregated from personal clothing[3].

References

  • BLD Pharm. "Methyl (2S,6R)
  • University of Tennessee at Chattanooga (UTC).
  • Weill Cornell Environmental Health and Safety. "Toxic Powder Weighing - Weill Cornell EHS". Cornell.edu.
  • Endotell.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methylmorpholine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylmorpholine-2-carboxylate hydrochloride
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